2-(Benzylamino)pyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-9-11-7-14-12(15-8-11)13-6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVAJMGIHAWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589762 | |
| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946778-44-5 | |
| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(benzylamino)pyrimidine-5-carbaldehyde
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif and a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) highlights its intrinsic biological relevance, making it a privileged structure for designing molecules that interact with diverse biological targets.[1][4] Among the vast landscape of pyrimidine derivatives, 2-aminopyrimidines have garnered significant attention, serving as key building blocks for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
The strategic incorporation of a carbaldehyde (formyl) group at the 5-position of the pyrimidine ring introduces a versatile chemical handle. This electrophilic center can readily participate in a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, high-value building block: 2-(benzylamino)pyrimidine-5-carbaldehyde . This compound combines the biologically relevant 2-aminopyrimidine core with the reactive aldehyde functionality, making it a valuable intermediate for drug discovery and development professionals.
This document will detail the prevalent synthetic methodology, elucidate the underlying reaction mechanism, provide a field-tested experimental protocol, and describe a full suite of characterization techniques required to verify the structure and purity of the final product.
Synthesis of this compound
The most direct and widely employed strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available halogenated pyrimidine as the electrophilic partner and benzylamine as the nucleophile.
Synthetic Scheme
The overall transformation is depicted below:
Caption: General synthetic scheme for this compound.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classical addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitutions on electron-deficient heterocyclic systems like pyrimidines.[8]
-
Nucleophilic Attack: The pyrimidine ring is rendered electron-deficient by the two electronegative nitrogen atoms. This electronic property makes the carbon atoms, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack.[9][10] The lone pair of electrons on the nitrogen atom of benzylamine attacks the C2 position of 2-chloropyrimidine-5-carbaldehyde, which bears the leaving group (chloride). This is the rate-determining step and results in the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex.[8][10]
-
Intermediate Stabilization: The negative charge in the Meisenheimer intermediate is delocalized and stabilized by resonance, with a significant contribution from a resonance structure where the charge resides on the electronegative pyrimidine nitrogen atom.[9][10] This stabilization is crucial for the reaction to proceed.
-
Elimination/Rearomatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. The base, typically a tertiary amine like triethylamine (Et₃N), serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
This protocol is a robust, field-proven method for the synthesis of the target compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 | 142.55 |
| Benzylamine | 100-46-9 | 107.15 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Hexanes | 110-54-3 | 86.18 |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq).
-
Solvent and Reagents Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of starting material). To this stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl formed, preventing the protonation of benzylamine which would render it non-nucleophilic. An excess is used to ensure the reaction goes to completion.
-
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:7 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual DMF and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.[11]
Caption: Experimental workflow for synthesis and purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is one of the most powerful tools for structural elucidation. The expected signals for the target compound (in CDCl₃ or DMSO-d₆) are:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.8 - 10.1 | Singlet (s) | 1H |
| Pyrimidine H-4, H-6 | ~8.5 - 8.8 | Singlet (s) | 2H |
| Phenyl (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | 5H |
| Amine (-NH-) | ~5.5 - 6.5 (broad) | Singlet (s) | 1H |
| Methylene (-CH₂-) | ~4.6 - 4.8 | Doublet (d) | 2H |
-
Expert Insight: The broadness of the -NH- signal is due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be concentration and solvent dependent. The methylene protons appear as a doublet due to coupling with the adjacent -NH- proton.
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190 - 195 |
| Pyrimidine C-2, C-4, C-6 | ~158 - 165 |
| Pyrimidine C-5 | ~115 - 125 |
| Phenyl (ipso-C) | ~138 - 140 |
| Phenyl (ortho, meta, para) | ~127 - 129 |
| Methylene (-CH₂) | ~45 - 50 |
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 214.24.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (secondary amine) | ~3300 - 3400 (medium, sharp) |
| C-H Stretch (aromatic) | ~3000 - 3100 |
| C=O Stretch (aldehyde) | ~1680 - 1710 (strong) |
| C=N and C=C Stretch (pyrimidine) | ~1550 - 1620 |
| C-N Stretch | ~1260 - 1330 |
Physical and Chromatographic Analysis
-
Melting Point: A sharp melting point range indicates a high degree of purity.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and purity assessment. A single spot under various solvent systems suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.
Applications in Drug Development
This compound is not an end-product but a valuable intermediate. The 2-aminopyrimidine core is a known "hinge-binder" for many protein kinases, which are critical targets in oncology.[1] The aldehyde at the C-5 position can be further elaborated to introduce diversity and modulate properties such as solubility, potency, and selectivity. For instance, it can be used in:
-
Reductive Amination: To introduce new amine-containing side chains.
-
Wittig or Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, extending the molecular scaffold.
-
Condensation reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which can act as bioisosteres or introduce new pharmacophoric features.
The strategic combination of a privileged scaffold with a versatile functional group makes this compound a powerful tool for medicinal chemists aiming to develop novel therapeutics.[2][12]
Conclusion
This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The synthesis, achieved through a robust nucleophilic aromatic substitution reaction, is efficient and scalable. The comprehensive characterization protocol, employing a suite of modern analytical techniques, ensures the identity and purity of this key synthetic intermediate. The inherent chemical versatility of this molecule positions it as a valuable building block for the discovery and development of next-generation therapeutics, particularly in the realm of kinase inhibition and other areas where the pyrimidine scaffold is paramount.
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An In-Depth Technical Guide to 2-(benzylamino)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(benzylamino)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of a wide array of biologically active molecules. Its structure, which incorporates a pyrimidine core, a secondary amine, and a reactive aldehyde functional group, provides a unique scaffold for the development of novel therapeutic agents and functional materials. The pyrimidine moiety is a cornerstone in medicinal chemistry, being a fundamental component of nucleobases and numerous approved drugs.[1][2] The presence of the benzylamino group offers opportunities for modulation of lipophilicity and steric bulk, while the aldehyde group serves as a synthetic handle for a variety of chemical transformations.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound[3][4]
| Property | Value | Source |
| CAS Number | 946778-44-5 | [3] |
| Molecular Formula | C₁₂H₁₁N₃O | [3] |
| Molecular Weight | 213.24 g/mol | [3] |
| Predicted Density | 1.271 ± 0.06 g/cm³ | [3] |
| Predicted XLogP3 | 1.5 | [3] |
| Predicted PSA | 54.9 Ų | [3] |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O | [4] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the following spectroscopic signatures can be anticipated:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and pyrimidine rings, a characteristic singlet for the aldehyde proton (typically in the range of 9-10 ppm), a doublet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton of the secondary amine.[5][6][7][8]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with signals for the aromatic and pyrimidine ring carbons, and a signal for the methylene carbon of the benzyl group.[5][6][7][8][9]
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), and characteristic bands for C-H and C=C stretching of the aromatic and pyrimidine rings.[10][11][12][13]
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.24 m/z). Fragmentation patterns would likely involve the loss of the benzyl group and other characteristic fragments.
Synthesis of this compound
A practical synthetic route to this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-halogenated pyrimidine precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde
The synthesis of the key intermediate, 2,4-dichloro-5-pyrimidinecarbaldehyde, has been reported starting from uracil.[14] The process involves a Vilsmeier-Haack formylation followed by chlorination.
-
Vilsmeier-Haack Formylation of Uracil: Uracil is treated with a Vilsmeier-Haack reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the formyl group at the 5-position, yielding 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[14]
-
Chlorination: The resulting 2,4-dihydroxy-5-pyrimidinecarbaldehyde is then heated with an excess of phosphorus oxychloride to convert the hydroxyl groups into chloro groups, affording 2,4-dichloro-5-pyrimidinecarbaldehyde.[14]
Step 2: Nucleophilic Aromatic Substitution with Benzylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Addition of Reagents: Add benzylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq.) to the solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The selective substitution at the more reactive C2 or C4 position is anticipated.
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Reactions of the Aldehyde Group
1. Knoevenagel Condensation:
The aldehyde group can readily undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.[15][16][17][18][19]
Caption: Knoevenagel condensation of the title compound.
2. Wittig Reaction:
The Wittig reaction provides an efficient method for the conversion of the aldehyde to an alkene.[1][20][21][22][23] The reaction with a phosphorus ylide allows for the introduction of a variety of substituents at the olefinic position.
Caption: Wittig reaction of the title compound.
3. Reductive Amination:
Reductive amination of the aldehyde with a primary or secondary amine, in the presence of a reducing agent, is a direct method for the synthesis of substituted amines.[24][25][26]
Caption: Reductive amination of the title compound.
Applications in Medicinal Chemistry
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][27][28] Consequently, this compound is an attractive starting material for the synthesis of potential therapeutic agents.
Potential Therapeutic Areas
-
Anticancer Agents: Many 2-aminopyrimidine derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition.[29] The aldehyde functionality can be elaborated to introduce pharmacophores that target specific enzymes or receptors involved in cancer progression.
-
Antimicrobial Agents: The pyrimidine nucleus is a common feature in antimicrobial drugs.[27] Derivatives of this compound could be explored for their potential as antibacterial and antifungal agents.
-
Antiviral Agents: Pyrimidine analogs are well-known for their antiviral properties.[27][28] The structural features of the title compound make it a suitable precursor for the synthesis of novel antiviral compounds.
-
Kinase Inhibitors: The 2-aminopyrimidine core is a key component of several approved kinase inhibitors.[29] By modifying the aldehyde group, it is possible to design and synthesize novel kinase inhibitors with improved potency and selectivity.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward, albeit proposed, synthesis and the reactivity of its aldehyde group open up a multitude of possibilities for the creation of complex and biologically active molecules. The privileged 2-aminopyrimidine scaffold suggests that derivatives of this compound are likely to exhibit interesting pharmacological properties, making it a compound of significant interest for further investigation in the field of drug discovery.
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Spectroscopic Unveiling of 2-(benzylamino)pyrimidine-5-carbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(benzylamino)pyrimidine-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a multi-faceted spectroscopic approach, incorporating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in numerous biologically active compounds, including established therapeutics. The presence of the benzylamino and carbaldehyde functionalities offers multiple points for further chemical modification, making it a valuable intermediate in the synthesis of diverse molecular libraries for drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its downstream derivatives.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound combines a pyrimidine core, a secondary benzylamine substituent at the 2-position, and a carbaldehyde group at the 5-position. Each of these components imparts characteristic signals in NMR, IR, and MS analyses, which will be explored in detail in the subsequent sections.
Figure 1: Molecular Structure of this compound.
Synthesis and Sample Preparation
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable 2-halopyrimidine-5-carbaldehyde with benzylamine. The purity of the synthesized compound is critical for obtaining high-quality spectroscopic data.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Experimental Protocol: Sample Preparation for Spectroscopy
-
NMR Spectroscopy: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.7 | s | 2H | Pyrimidine protons (H-4, H-6) |
| ~7.2-7.4 | m | 5H | Phenyl protons (C₆H₅) |
| ~4.6 | d | 2H | Methylene protons (-CH₂-) |
| ~8.0 | t | 1H | Amine proton (-NH-) |
Interpretation:
-
The aldehyde proton is expected to appear as a sharp singlet in the downfield region around 9.8 ppm, a characteristic chemical shift for aromatic aldehydes.[1][2]
-
The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent due to the free rotation around the C2-N bond and are expected to appear as a singlet at approximately 8.7 ppm.[3][4]
-
The five protons of the benzyl group's phenyl ring will resonate as a multiplet in the aromatic region, typically between 7.2 and 7.4 ppm.[1]
-
The methylene protons adjacent to the nitrogen and the phenyl group will appear as a doublet around 4.6 ppm, with coupling to the amine proton.
-
The amine proton signal is expected to be a triplet around 8.0 ppm due to coupling with the adjacent methylene protons. The chemical shift and multiplicity of this proton can be affected by solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl (C=O) |
| ~162 | Pyrimidine C-2 |
| ~158 | Pyrimidine C-4, C-6 |
| ~138 | Phenyl C-1 (ipso) |
| ~129 | Phenyl C-3, C-5 |
| ~128 | Phenyl C-4 |
| ~127 | Phenyl C-2, C-6 |
| ~118 | Pyrimidine C-5 |
| ~45 | Methylene (-CH₂) |
Interpretation:
-
The most downfield signal will be that of the aldehyde carbonyl carbon , typically appearing around 190 ppm.[5][6]
-
The carbons of the pyrimidine ring will resonate in the range of 118-162 ppm. The carbon attached to the two nitrogen atoms (C-2) will be the most deshielded among the ring carbons.[7]
-
The carbons of the benzyl group's phenyl ring will appear in the aromatic region (127-138 ppm).
-
The methylene carbon of the benzyl group will have a characteristic chemical shift of around 45 ppm.
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Medium | N-H stretch | Secondary amine |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2850, ~2750 | Weak | C-H stretch | Aldehyde C-H |
| ~1690 | Strong | C=O stretch | Aromatic aldehyde |
| ~1600, ~1490 | Medium | C=C stretch | Aromatic rings |
| ~1570 | Strong | C=N stretch | Pyrimidine ring |
| ~1250 | Medium | C-N stretch | Aryl amine |
Interpretation:
-
A medium intensity band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[8][9]
-
Absorptions in the 3100-3000 cm⁻¹ region are due to aromatic C-H stretching .[10]
-
Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group and are useful in distinguishing aldehydes from ketones.[6][11]
-
A strong, sharp absorption band around 1690 cm⁻¹ is indicative of the C=O stretching vibration of a conjugated aromatic aldehyde.[5][12]
-
The C=C stretching vibrations of the aromatic rings (pyrimidine and phenyl) will appear in the 1600-1450 cm⁻¹ region.[13]
-
A strong band around 1570 cm⁻¹ can be attributed to the C=N stretching within the pyrimidine ring.
-
The C-N stretching vibration of the aryl amine is expected to be observed around 1250 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 213.24 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 213. The fragmentation is likely to proceed through several characteristic pathways:
-
Alpha-cleavage: Cleavage of the C-C bond between the benzyl group and the nitrogen atom is a common fragmentation pathway for benzylamines, leading to the formation of a stable tropylium ion at m/z 91 .[14][15][16] This is often the base peak in the spectrum.
-
Loss of the Aldehyde Group: Fragmentation can occur with the loss of the formyl radical (-CHO), resulting in a fragment ion at m/z 184 (M-29).[17][18]
-
Fragmentation of the Pyrimidine Ring: The pyrimidine ring can undergo characteristic fragmentation, although the initial cleavages are more likely to involve the substituents.[19][20]
Figure 3: Predicted major fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. The characteristic signals arising from the benzylamino, pyrimidine, and aldehyde moieties create a unique spectroscopic fingerprint. This technical guide, by providing detailed interpretations and established protocols, serves as a valuable resource for researchers working with this versatile synthetic intermediate, facilitating its confident application in the development of novel chemical entities with potential therapeutic value.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(benzylamino)pyrimidine-5-carbaldehyde
This guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 2-(benzylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. By dissecting its molecular architecture and the electronic interplay of its constituent functional groups, we will identify the key reactive sites, offering a predictive framework for its chemical behavior and application in synthetic strategies.
Molecular Architecture and Electronic Landscape
This compound is a substituted pyrimidine featuring a benzylamino group at the C2 position and a carbaldehyde (formyl) group at the C5 position. The pyrimidine core is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly modulated by the attached substituents, creating a nuanced electronic landscape that dictates its reactivity.
The benzylamino group at C2 is a potent electron-donating group (EDG) through resonance (+R effect) and induction (+I effect). The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the pyrimidine ring, increasing the electron density, particularly at the ortho and para positions. In contrast, the carbaldehyde group at C5 is a strong electron-withdrawing group (EWG) through a negative resonance effect (-R effect) and a negative inductive effect (-I effect). The carbonyl group withdraws electron density from the pyrimidine ring.
This push-pull electronic arrangement establishes distinct regions of high and low electron density within the molecule, thereby defining its electrophilic and nucleophilic character.
Figure 1: Structure of this compound.
Identification of Nucleophilic Sites
Nucleophilic centers are characterized by high electron density and the availability of lone pairs of electrons. In this compound, several sites exhibit nucleophilic character.
Ring Nitrogen Atoms (N1 and N3)
The two nitrogen atoms within the pyrimidine ring possess lone pairs of electrons and are potential nucleophilic sites. However, their basicity and nucleophilicity are reduced compared to pyridine due to the presence of the second electronegative nitrogen atom.[1][2] The pKa of protonated pyrimidine is significantly lower than that of pyridine, indicating reduced electron availability on the ring nitrogens.[1]
The electron-donating benzylamino group at C2 increases the electron density of the entire ring system, which should enhance the nucleophilicity of both N1 and N3 to some extent. Conversely, the electron-withdrawing carbaldehyde group at C5 will decrease their nucleophilicity. The net effect is a moderate nucleophilicity of the ring nitrogens, making them susceptible to protonation or alkylation under appropriate conditions.
Exocyclic Amino Nitrogen
The nitrogen atom of the benzylamino group is also a significant nucleophilic center. Its lone pair is involved in resonance with the pyrimidine ring, which reduces its availability compared to a simple secondary amine. However, it retains sufficient nucleophilic character to participate in reactions such as protonation and acylation. The unique arrangement of the 2-aminopyrimidine scaffold allows for participation in various chemical interactions, including hydrogen bonding, which enhances its reactivity.[3]
Identification of Electrophilic Sites
Electrophilic centers are electron-deficient and are therefore targets for nucleophilic attack. The electronic structure of this compound presents several electrophilic sites.
Carbonyl Carbon of the Carbaldehyde Group
The most prominent electrophilic site in the molecule is the carbonyl carbon of the carbaldehyde group. The significant difference in electronegativity between carbon and oxygen results in a highly polarized C=O bond, rendering the carbon atom electron-deficient and highly susceptible to nucleophilic attack. Aromatic aldehydes are generally less reactive towards nucleophilic addition than aliphatic aldehydes due to resonance stabilization from the aromatic ring.[4][5][6][7] However, the aldehyde functionality remains a prime target for a wide range of nucleophiles.
Pyrimidine Ring Carbons (C4 and C6)
The pyrimidine ring is inherently electron-deficient, making its carbon atoms susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions.[8] In this molecule, the C2 position is substituted with the strongly electron-donating benzylamino group, which deactivates it towards nucleophilic attack.
The C4 and C6 positions, being ortho and para to the electron-withdrawing carbaldehyde group at C5, and also influenced by the ring nitrogens, are expected to be the most electrophilic carbons on the ring. Nucleophilic attack at these positions can be stabilized by delocalization of the negative charge onto the ring nitrogen atoms. The presence of a good leaving group at either C4 or C6 would facilitate SNAr reactions. Even without a leaving group, strong nucleophiles can potentially add to these positions under forcing conditions.
Pyrimidine Ring Carbon (C5)
Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[2][9] However, when it does occur, it is directed to the C5 position, which is the least electron-deficient carbon.[10] The presence of the strongly activating benzylamino group at C2 significantly increases the electron density at the C5 position, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine ring. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts type reactions, if they proceed, are expected to occur at the C5 position, though the presence of the deactivating carbaldehyde group at this very position will likely make such reactions challenging.
Predicted Reactivity and Mechanistic Considerations
Based on the identified nucleophilic and electrophilic sites, we can predict the types of reactions that this compound is likely to undergo.
Reactions at the Carbaldehyde Group (Electrophilic Site)
The carbaldehyde group is expected to be the most reactive site for nucleophilic addition reactions.
-
Nucleophilic Addition: A wide variety of nucleophiles, such as Grignard reagents, organolithium compounds, cyanide, and enolates, will add to the carbonyl carbon.
-
Redox Reactions: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO4, CrO3) or reduced to a primary alcohol with reducing agents like NaBH4 or LiAlH4.
-
Condensation Reactions: The aldehyde will undergo condensation reactions with amines to form imines (Schiff bases) and with activated methylene compounds in reactions like the Knoevenagel condensation. Stable hemiaminals can be formed in reactions with aminopyrimidines and certain aldehydes.[11]
Figure 2: Predicted reactions at the carbaldehyde functionality.
Reactions at the Pyrimidine Ring (Nucleophilic and Electrophilic Sites)
The reactivity of the pyrimidine ring is a balance between the activating effect of the benzylamino group and the deactivating effect of the carbaldehyde group.
-
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group is present at the C4 or C6 position, it can be displaced by a variety of nucleophiles. The regioselectivity of SNAr on dichloropyrimidines is sensitive to electronic and steric effects.[6]
-
Electrophilic Aromatic Substitution: While challenging, electrophilic substitution at the C5 position might be possible under specific conditions due to the activating effect of the C2-amino group. However, the existing carbaldehyde at C5 presents a significant steric and electronic barrier.
-
Reactions at the Nitrogen Atoms: The ring and exocyclic nitrogen atoms can act as nucleophiles, leading to protonation, alkylation, or acylation.
Experimental Protocols for Reactivity Mapping
To empirically validate the predicted electrophilic and nucleophilic sites, a series of well-defined experiments can be conducted.
Protocol for Nucleophilic Addition to the Carbaldehyde
Objective: To confirm the electrophilicity of the carbonyl carbon.
Methodology:
-
Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Nucleophile Addition: Cool the solution to 0 °C and add a solution of a nucleophile (e.g., methylmagnesium bromide in THF, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the product using 1H NMR, 13C NMR, and mass spectrometry to confirm the formation of the corresponding secondary alcohol.
Protocol for Investigating Nucleophilic Aromatic Substitution
Objective: To probe the electrophilicity of the C4 and C6 positions of the pyrimidine ring. (This protocol assumes a derivative with a leaving group at C4 or C6 is available or can be synthesized).
Methodology:
-
Reaction Setup: In a sealed tube, combine the 4- or 6-halo-2-(benzylamino)pyrimidine-5-carbaldehyde (1 equivalent), a nucleophile (e.g., sodium methoxide, 1.2 equivalents), and a suitable solvent (e.g., methanol).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.
-
Purification and Characterization: Isolate and purify the product by chromatography and characterize by spectroscopic methods to confirm the substitution.
Summary of Reactive Sites
| Site | Type | Justification | Potential Reactions |
| Carbonyl Carbon (C=O) | Electrophilic | Highly polarized C=O bond. | Nucleophilic addition, Reduction, Oxidation, Condensation. |
| Pyrimidine C4/C6 | Electrophilic | Electron deficiency of the pyrimidine ring, influence of ring nitrogens and C5-CHO. | Nucleophilic aromatic substitution (with a leaving group). |
| Pyrimidine C5 | Electrophilic (for EAS) | Activated by the C2-benzylamino group. | Electrophilic aromatic substitution (e.g., halogenation). |
| Ring Nitrogens (N1, N3) | Nucleophilic | Lone pair of electrons. | Protonation, Alkylation. |
| Exocyclic Nitrogen | Nucleophilic | Lone pair of electrons. | Protonation, Acylation. |
Conclusion
The reactivity of this compound is governed by a fascinating interplay of the electron-donating benzylamino group and the electron-withdrawing carbaldehyde group on an intrinsically electron-deficient pyrimidine core. The primary site for nucleophilic attack is unequivocally the carbonyl carbon of the aldehyde. The C4 and C6 positions of the pyrimidine ring are also notable electrophilic centers, susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group constitute the main nucleophilic sites. A thorough understanding of these reactive centers is paramount for the strategic design of synthetic routes utilizing this versatile heterocyclic building block in the development of novel chemical entities.
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Methodological & Application
Application Notes & Protocols for the Derivatization of 2-(benzylamino)pyrimidine-5-carbaldehyde
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic value.[1][2][3] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] Consequently, pyrimidine derivatives have been extensively explored and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6]
The compound of interest, 2-(benzylamino)pyrimidine-5-carbaldehyde, represents a particularly valuable starting material for library synthesis in drug discovery programs. It combines the established biological relevance of the 2-aminopyrimidine core with a versatile chemical handle—the aldehyde group at the 5-position.[7] This aldehyde functionality is a prime site for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and validated protocols for three key derivatization strategies targeting the aldehyde group: Reductive Amination, Knoevenagel Condensation, and Wittig Olefination. The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse libraries of novel pyrimidine derivatives for biological screening.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material is critical for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O | [8] |
| Molecular Weight | 213.24 g/mol | [8] |
| Appearance | Light yellow to yellow solid | [7] |
| Key Reactive Sites | Aldehyde (-CHO) at C5, Secondary Amine (-NH-) at C2 | N/A |
Overview of Derivatization Strategies
The aldehyde group of this compound is the primary locus for derivatization, serving as an electrophilic center for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The secondary amine provides an additional site for potential modification, although it is generally less reactive under the conditions described herein. The following diagram illustrates the primary synthetic pathways discussed in this guide.
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- 7. nbinno.com [nbinno.com]
- 8. labshake.com [labshake.com]
Synthesis of Novel Pyrimidine Schiff Bases: A Comprehensive Guide for Medicinal and Materials Chemistry
Abstract
This document provides a detailed technical guide for the synthesis, characterization, and potential applications of Schiff bases derived from 2-(benzylamino)pyrimidine-5-carbaldehyde. Pyrimidine-based Schiff bases are a class of compounds with significant interest in drug discovery and materials science due to their diverse biological activities and coordination properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, mechanistic insights, and characterization data to facilitate the exploration of this promising chemical space. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Introduction: The Significance of Pyrimidine Schiff Bases
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems, making it a "privileged structure" for drug design. When combined with the versatile imine (-C=N-) functionality of a Schiff base, the resulting molecules often exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]
The benzylamino moiety at the 2-position of the pyrimidine ring can enhance biological activity through various interactions, including hydrogen bonding and π-stacking with biological targets. The aldehyde at the 5-position provides a convenient handle for the introduction of diverse functionalities through Schiff base formation with a wide range of primary amines. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties for optimal therapeutic effect.
This application note details the synthesis of the key precursor, this compound, followed by a general yet robust protocol for its condensation with various amines to generate a library of novel Schiff bases.
Synthetic Strategy and Mechanistic Considerations
The overall synthetic strategy involves a two-step process: first, the formylation of 2-(benzylamino)pyrimidine to introduce the aldehyde functionality at the C5 position, followed by the condensation with a primary amine to form the Schiff base.
Synthesis of this compound
The introduction of a formyl group onto an electron-rich heterocyclic system is effectively achieved via the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanism of the Vilsmeier-Haack Reaction: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The 2-(benzylamino) group is an electron-donating group, which activates the pyrimidine ring towards electrophilic substitution, directing the formylation to the C5 position.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the synthesis of the aldehyde precursor.
Synthesis of Schiff Bases
The formation of a Schiff base is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]
General Reaction Scheme:
Caption: General Schiff base formation reaction.
The choice of catalyst and solvent is crucial for optimizing the reaction rate and yield. While strong acids can be used, they may also lead to side reactions. Mildly acidic catalysts like glacial acetic acid are often preferred.[3] In some cases, the reaction can proceed without a catalyst, especially with reactive amines, by simply refluxing the reactants in a suitable solvent like ethanol.[4]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol is based on the principles of the Vilsmeier-Haack reaction.
Materials and Reagents:
-
2-(benzylamino)pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(benzylamino)pyrimidine (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Caution: This quenching step is exothermic and may release gas.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.
Protocol 2: General Synthesis of Schiff Bases
This protocol provides a general method for the condensation of this compound with various primary amines.
Materials and Reagents:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL).
-
To this solution, add the primary amine (1.0 - 1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC. The formation of the more conjugated Schiff base should result in a new, often colored, spot with a different Rf value.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
Data Analysis and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected spectroscopic data for the key intermediate and the resulting Schiff bases.
| Compound Class | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry |
| Aldehyde | ~1680-1700 (C=O stretch) | ~9.5-10.5 (s, 1H, -CHO) | ~185-195 (-CHO) | M+ peak corresponding to the molecular weight |
| Schiff Base | ~1600-1650 (C=N stretch) | ~8.0-9.0 (s, 1H, -CH=N-) | ~155-165 (-CH=N-) | M+ peak corresponding to the molecular weight |
FT-IR Spectroscopy: The disappearance of the C=O stretching band of the aldehyde and the appearance of a new C=N stretching band are key indicators of Schiff base formation.
¹H NMR Spectroscopy: The most diagnostic signal is the singlet corresponding to the imine proton (-CH=N-), which typically appears downfield. The aldehyde proton signal of the starting material will be absent in the product spectrum.
¹³C NMR Spectroscopy: The carbon of the imine group will have a characteristic chemical shift, and the aldehyde carbon signal will disappear.
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compounds.
Applications and Future Directions
Pyrimidine Schiff bases are versatile compounds with a wide range of potential applications.
-
Medicinal Chemistry: These compounds are excellent candidates for screening as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The diverse library of Schiff bases that can be generated allows for the exploration of SAR to identify lead compounds for further development.
-
Materials Science: The imine nitrogen and the pyrimidine ring nitrogens can act as coordination sites for metal ions, making these compounds useful as ligands for the synthesis of novel metal complexes. These complexes can have interesting catalytic, magnetic, and optical properties.
-
Chemosensors: The imine bond can be susceptible to hydrolysis or can interact with specific analytes, leading to a change in color or fluorescence. This property can be exploited for the development of chemosensors for the detection of metal ions, anions, or biologically important molecules.
Future research in this area could focus on the synthesis of more complex Schiff bases with tailored electronic and steric properties, the evaluation of their biological activities against a broader range of targets, and the investigation of their potential in materials science applications.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
-
Kaur, A., et al. Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry - Section B2023 , 62B(1), 44-53. [Link]
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Jones, G., & Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Organic Reactions2000, 56, 355-659.
-
Shaabani, A., et al. An interesting one-pot four-component reaction: synthesis of[1][5][6]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives. Frontiers in Chemistry2015 , 3, 6. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Iqbal, S., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules2020 , 25(19), 4536. [Link]
- Patil, S. A., et al. Synthesis of some Schiff base analogues of pyrimidine and evaluation of antimicrobial efficacy. Journal of Chemical and Pharmaceutical Research2012, 4(1), 453-458.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
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Professor Dave Explains. Vilsmeier-Haack Reaction. [Link]
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Sharma, V., et al. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society2022 , 88(1), 1-9. [Link]
- U.S. Patent No. CN110903250B.
-
Singh, P., et al. Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Current Drug Discovery Technologies2023 , 20(4), 51-66. [Link]
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Desenko, S. M., et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry2020 , 8, 592. [Link]
-
El-Sayed, N. N. E., et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry2021 , 36(1), 1642-1660. [Link]
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Mohamed, S. K., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1435. [Link]
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application of 2-(benzylamino)pyrimidine-5-carbaldehyde in anti-proliferative agent synthesis
An In-Depth Guide to the Application of 2-(Benzylamino)pyrimidine-5-carbaldehyde in the Synthesis of Novel Anti-Proliferative Agents
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone of Anti-Cancer Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its structural resemblance to the purine bases of DNA and RNA has made it a focal point for the development of a multitude of therapeutic agents.[3] Many aminopyrimidine derivatives have demonstrated potent anti-cancer activity by inhibiting various protein kinases, enzymes that are often deregulated in cancer cells.[1] This inhibitory action is frequently attributed to their role as bioisosteres of adenine, the core component of adenosine triphosphate (ATP), allowing them to compete for the ATP-binding site on kinases.[1][4]
The compound This compound represents a highly versatile starting material for the synthesis of new anti-proliferative agents.[5][6][7] It combines two critical features:
-
The 2-Aminopyrimidine Core: This motif is crucial for interacting with the hinge region of many protein kinases, a key interaction for potent inhibition.[8][9] The benzyl group on the amine can provide additional hydrophobic interactions within the active site.
-
The 5-Carbaldehyde Group: This aldehyde functional group is a versatile chemical handle, enabling a wide range of subsequent chemical modifications to generate a diverse library of compounds for screening.
This guide provides a detailed overview of synthetic strategies, experimental protocols, and biological evaluation methods for leveraging this compound in the discovery of novel anti-proliferative agents.
Part 1: The Rationale - Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a central role in regulating cell signaling pathways controlling proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers.[4][10] Pyrimidine-based compounds are particularly effective as ATP-competitive inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine with the kinase hinge region.[8][9]
The general mechanism involves the pyrimidine scaffold occupying the adenine-binding pocket, with the 2-amino group forming critical hydrogen bonds with backbone atoms in the hinge region of the kinase. This effectively blocks ATP from binding and prevents the phosphorylation of downstream substrates, thereby halting the pro-proliferative signaling cascade.
Caption: ATP-competitive inhibition by a 2-aminopyrimidine derivative.
Part 2: Synthetic Strategies & Protocols
The aldehyde group of this compound is the key to diversification. Below are several robust synthetic strategies for generating libraries of potential anti-proliferative agents.
Caption: Synthetic utility of the 5-carbaldehyde group.
Protocol 1: Reductive Amination
Rationale: This reaction introduces a flexible aminomethyl linker, which can improve aqueous solubility and provide an additional hydrogen bond donor/acceptor to interact with the target protein.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in anhydrous DCM/DCE in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add the desired amine, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the target aminomethyl derivative.
Protocol 2: Knoevenagel Condensation
Rationale: This reaction is a classic method for forming carbon-carbon double bonds and is used to introduce electron-withdrawing groups or extend conjugation, which can modulate the electronic properties and binding affinity of the molecule.[11][12]
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Piperidine or another basic catalyst (catalytic amount)
-
Ethanol or Toluene
Procedure:
-
In a flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound and the active methylene compound in ethanol or toluene.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC. A precipitate may form as the product is generated.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain the desired vinyl derivative.
Part 3: Biological Evaluation Protocols
After synthesis and purification, the new compounds must be evaluated for their anti-proliferative activity and mechanism of action.
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Application Notes and Protocols: A Researcher's Guide to Screening 2-(Benzylamino)pyrimidine-5-carbaldehyde Derivatives for VEGFR-2 Inhibition
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal regulator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1][2] This receptor tyrosine kinase, predominantly expressed on the surface of endothelial cells, is the primary mediator of the biological effects of VEGF-A, a potent pro-angiogenic factor.[3][4] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways.[3][5] These pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[6][7][8]
While essential for normal physiological processes such as embryonic development and wound healing, dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, most notably cancer.[5][9] Tumors exploit this pathway to induce sustained angiogenesis, which is critical for their growth, invasion, and metastasis.[7][10] Consequently, inhibiting VEGFR-2 has emerged as a validated and effective therapeutic strategy in oncology.[5][11]
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including numerous kinase inhibitors.[12][13] The 2-(benzylamino)pyrimidine-5-carbaldehyde framework, in particular, presents a versatile template for designing potent and selective VEGFR-2 inhibitors. The benzylamino group can be strategically modified to interact with key residues in the ATP-binding pocket of the kinase, while the pyrimidine core acts as a hinge-binding motif.[14][15] This application note provides a comprehensive guide for researchers on the systematic screening and evaluation of novel this compound derivatives as potential VEGFR-2 inhibitors.
The VEGFR-2 Signaling Cascade
A thorough understanding of the VEGFR-2 signaling pathway is fundamental to designing and interpreting screening assays. Upon VEGF-A binding, VEGFR-2 undergoes a conformational change, leading to its dimerization and the activation of its intrinsic kinase activity.[3] This results in the autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating multiple downstream cascades that collectively drive the angiogenic process.[3][7]
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Screening Cascade for Novel VEGFR-2 Inhibitors
A hierarchical screening approach is recommended to efficiently identify and characterize promising this compound derivatives. This cascade begins with high-throughput biochemical assays, progresses to cell-based assays of increasing complexity, and can be complemented by in silico modeling.
Caption: A typical workflow for screening VEGFR-2 inhibitors.
Part 1: In Vitro Biochemical Screening
The initial step in the screening cascade is to assess the direct inhibitory activity of the synthesized compounds on the isolated VEGFR-2 enzyme.
VEGFR-2 Kinase Assay Protocol
This assay measures the transfer of a phosphate group from ATP to a substrate by the recombinant human VEGFR-2 kinase domain.[9][16] The inhibitory effect of the test compounds is quantified by measuring the reduction in substrate phosphorylation.[9] A luminescence-based assay, such as the Kinase-Glo® Max assay, is a common and robust method.[2][17]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water. DTT can be added to a final concentration of 1 mM.[5]
-
Prepare Compound Dilutions: Create a serial dilution of the this compound derivatives in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Prepare Master Mixture: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.[17]
-
Plate Setup:
-
Add the master mixture to all wells of a 96-well plate.[5]
-
Test Wells: Add the diluted test compounds.
-
Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.[9]
-
Add 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® Max reagent to each well.[17]
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Analysis:
The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
| Compound | Structure | IC50 (nM) |
| Lead Compound 1 | 2-((4-fluorobenzyl)amino)pyrimidine-5-carbaldehyde | 15.2 |
| Derivative 1a | 2-((3-chlorobenzyl)amino)pyrimidine-5-carbaldehyde | 28.7 |
| Derivative 1b | 2-((4-methoxybenzyl)amino)pyrimidine-5-carbaldehyde | 5.6 |
| Sorafenib (Control) | - | 90.0 |
Part 2: Cell-Based Assays for Functional Inhibition
Following the identification of potent inhibitors in the biochemical assay, it is crucial to evaluate their activity in a cellular context.
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the ability of the test compounds to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells.[4] Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell line for this purpose as they endogenously express VEGFR-2.[4]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant Human VEGF-A
-
Test Compounds (dissolved in DMSO)
-
Lysis Buffer
-
Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 antibodies
-
ELISA-based detection kit or Western blotting reagents
Procedure:
-
Cell Culture: Culture HUVECs to 70-80% confluency.[18]
-
Serum Starvation: Serum-starve the cells for 3-6 hours prior to the assay to reduce basal receptor phosphorylation.[19]
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 10 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.[20]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Detection:
-
Data Analysis: Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percentage of inhibition relative to the VEGF-A stimulated control and determine the IC50 values.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.[19][23] The inhibitory effect of the test compounds on this process provides a functional readout of their anti-angiogenic potential.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well plates
-
Test Compounds
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gel formation.[24]
-
Cell Preparation: Harvest HUVECs and resuspend them in a small volume of medium containing the test compounds at various concentrations.[18]
-
Cell Seeding: Gently add the cell suspension to the coated wells.[25]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 4-18 hours.[18][19]
-
Visualization:
-
The tube formation can be visualized and imaged using a phase-contrast microscope.
-
For quantitative analysis, the cells can be labeled with a fluorescent dye like Calcein AM.[23]
-
-
Data Acquisition and Analysis: Capture images of the tube network. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[23]
| Compound | Cellular pVEGFR-2 IC50 (nM) | Tube Formation Inhibition (at 1 µM) |
| Lead Compound 1 | 55.4 | 45% |
| Derivative 1b | 12.8 | 82% |
| Sorafenib (Control) | 150.0 | 75% |
Part 3: In Silico Modeling for Structure-Activity Relationship (SAR) Studies
Computational methods, such as molecular docking, can provide valuable insights into the binding mode of the this compound derivatives with the VEGFR-2 active site.[26][27] This information is instrumental in understanding the structure-activity relationship (SAR) and guiding the design of more potent and selective inhibitors.[12][28]
Procedure:
-
Protein Preparation: Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[27]
-
Ligand Preparation: Generate the 3D structures of the this compound derivatives and perform energy minimization.
-
Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the ligands within the ATP-binding pocket of VEGFR-2.[27][29]
-
SAR Analysis: Correlate the docking scores and predicted binding interactions with the experimentally determined IC50 values to establish a robust SAR.[12][15] For example, substitutions on the benzyl ring that form additional hydrogen bonds or hydrophobic interactions with the receptor are likely to enhance potency.[30]
The integration of computational modeling with experimental screening accelerates the drug discovery process by enabling a more rational design of novel and optimized VEGFR-2 inhibitors.[26][31]
Conclusion
The systematic screening cascade outlined in this application note provides a robust framework for the identification and characterization of novel this compound derivatives as potent and selective VEGFR-2 inhibitors. By combining in vitro biochemical assays, cell-based functional assays, and in silico modeling, researchers can efficiently advance promising lead compounds through the early stages of the drug discovery pipeline. The detailed protocols and insights provided herein are intended to empower researchers in their efforts to develop next-generation anti-angiogenic therapeutics for the treatment of cancer and other angiogenesis-dependent diseases.
References
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Asian Journal of Biological Research. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. Retrieved from [Link]
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BMC Chemistry. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. Retrieved from [Link]
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ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of.... Retrieved from [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
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MDPI. (2018). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Retrieved from [Link]
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Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]
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National Institutes of Health. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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ACS Publications. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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developing anti-inflammatory agents from 2-(benzylamino)pyrimidine-5-carbaldehyde
Application Note & Protocol Guide
Topic: A Strategic Workflow for the Development of 2-(benzylamino)pyrimidine-5-carbaldehyde as a Novel Anti-inflammatory Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Pyrimidine Scaffolds in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but pathogenic when dysregulated, leading to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them prime targets for therapeutic intervention.[1][2] The pyrimidine nucleus, a core structure in nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[3] Numerous pyrimidine derivatives have been developed as anti-inflammatory drugs, often functioning by inhibiting crucial inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[4][5]
This guide focuses on This compound , a compound of interest that combines the established pyrimidine core with a benzylamino moiety, a feature known to modulate biological activity. We present a comprehensive, step-by-step workflow designed to rigorously evaluate its anti-inflammatory potential, from initial in vitro screening to deep mechanistic analysis. The protocols herein are designed to be self-validating, providing researchers with a robust framework to identify and characterize novel anti-inflammatory leads.
Experimental & Methodological Framework
The investigation of a novel compound's anti-inflammatory properties requires a multi-faceted approach. Our proposed workflow is designed as a screening cascade, where each stage provides critical data to justify progression to the next, more complex analysis.
Part 1: Foundational In Vitro Screening
Compound Preparation and Purity
Rationale: The purity of the test compound is paramount for accurate and reproducible results. Impurities could have their own biological effects, leading to false-positive or false-negative outcomes. The starting material, this compound (CAS No. 946778-44-5), should be of the highest purity available (>95%).[6][7]
Protocol:
-
Solubilization: Prepare a 10 mM stock solution of the compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.
Protocol: Cell Viability Assessment (MTS Assay)
Principle of the Assay: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compound is not cytotoxic. A decrease in inflammatory markers could be misinterpreted if it is merely a result of cell death. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" well containing 0.1% DMSO.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
| Compound Concentration (µM) | Absorbance (490 nm) | % Cell Viability (Relative to Vehicle) |
| Vehicle (0.1% DMSO) | 1.250 ± 0.05 | 100% |
| 1 | 1.245 ± 0.06 | 99.6% |
| 10 | 1.230 ± 0.04 | 98.4% |
| 25 | 1.190 ± 0.07 | 95.2% |
| 50 | 0.850 ± 0.05 | 68.0% |
| 100 | 0.450 ± 0.03 | 36.0% |
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
Principle of the Assay: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[9] NO is a key pro-inflammatory mediator. The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[10]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 2 hours.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8][9]
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to the sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Part 2: Mechanistic Analysis of Anti-inflammatory Action
Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)
Principle of the Assay: A key feature of inflammation is the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in the cell culture supernatant. Inhibition of their release is a strong indicator of anti-inflammatory activity.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate (1 x 10⁶ cells/well). Pre-treat with the test compound for 2 hours, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cell debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Analysis: Calculate the cytokine concentrations based on the standard curve.
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (No LPS) | < 10 | < 15 |
| LPS (1 µg/mL) | 2540 ± 150 | 3100 ± 200 |
| LPS + Compound (10 µM) | 1350 ± 90 | 1620 ± 110 |
| LPS + Compound (25 µM) | 620 ± 55 | 750 ± 60 |
Protocol: Western Blot for iNOS and COX-2 Expression
Principle of the Assay: The production of NO and prostaglandins is catalyzed by iNOS and COX-2, respectively. The expression of these enzymes is tightly regulated and dramatically increases upon inflammatory stimulation.[9][10] Western blotting allows for the visualization and semi-quantification of these protein levels within the cell, providing direct evidence of the compound's effect on these key inflammatory enzymes.
Methodology:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in a 6-well plate. Treat with the compound and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control.
Protocol: Elucidating the Signaling Pathway (NF-κB & MAPK)
Rationale: To move beyond what the compound does to how it does it, we must investigate its effect on upstream signaling pathways. The NF-κB and MAPK pathways are primary drivers of the inflammatory response initiated by LPS.[1][12] A common mechanism for anti-inflammatory drugs is the inhibition of the phosphorylation of key signaling proteins in these cascades.[8]
Key Proteins to Analyze by Western Blot:
-
NF-κB Pathway:
-
MAPK Pathway:
Methodology:
-
Cell Treatment and Lysis: Perform cell treatments as described for Western blotting, but use shorter LPS stimulation times (e.g., 15-60 minutes) as phosphorylation events are rapid. Lyse cells in buffer containing phosphatase inhibitors.
-
Western Blotting: Follow the Western blot protocol as detailed in section 2.2, using primary antibodies specific for the phosphorylated forms of p65, IκBα, p38, ERK, and JNK. It is also essential to run parallel blots for the total protein levels of each target to confirm that the observed changes are due to phosphorylation status and not changes in total protein amount.
Part 3: In Vivo Validation - A Conceptual Outlook
Rationale: While in vitro data is essential, demonstrating efficacy in a living organism is the critical next step. In vivo models help assess the compound's bioavailability, safety, and efficacy in a complex physiological system.[17][18]
Recommended Models:
-
Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation.[3][19] The test compound is administered (e.g., orally or intraperitoneally) prior to injecting carrageenan into the rat's paw. The reduction in paw swelling (edema) compared to a control group indicates anti-inflammatory activity.
-
LPS-Induced Systemic Inflammation: This model mimics systemic inflammatory responses.[20] Animals are treated with the compound before being challenged with an injection of LPS. Key endpoints include measuring levels of pro-inflammatory cytokines (TNF-α, IL-6) in the blood serum and assessing organ protection.
Conclusion and Future Directions
This application guide provides a systematic and robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By progressing through this screening cascade, researchers can efficiently determine the compound's efficacy, identify its mechanism of action, and build a strong data package to support further development. Positive results from these studies would justify more advanced investigations, including detailed structure-activity relationship (SAR) studies to optimize the pyrimidine scaffold, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and testing in chronic disease models.
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Na, Y., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunology. [Link]
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Arulselvan, P., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. [Link]
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Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
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Al-Haj, N., & Kumar, R. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
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Devaraj, S., et al. (2008). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition and Metabolism. [Link]
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Chan, E. W. C., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
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Li, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. [Link]
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Tan, J. S., et al. (2018). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine. [Link]
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Lopes-Virella, M. F., & Virella, G. (1993). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. Atherosclerosis. [Link]
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Fassihi, A., et al. (2014). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Research in Pharmaceutical Sciences. [Link]
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Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
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Singh, A., & Singh, S. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics. [Link]
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Chayma, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
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Synthesis of 2-(Benzylamino)pyrimidine-5-carbaldehyde Derivatives: A Detailed Guide for Laboratory-Scale Preparation
Introduction: The Significance of 2-Aminopyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the backbone of nucleobases in DNA and RNA.[1] Its derivatives are a subject of intense research in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold found in numerous approved drugs.[2] The introduction of a carbaldehyde group at the 5-position of the pyrimidine ring provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives with potentially enhanced biological profiles. This guide provides a comprehensive, two-step laboratory-scale protocol for the synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde, a key intermediate for the development of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves a nucleophilic aromatic substitution reaction to construct the 2-(benzylamino)pyrimidine intermediate. This is followed by an electrophilic formylation at the electron-rich 5-position of the pyrimidine ring using the Vilsmeier-Haack reaction.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Intermediate - 2-(Benzylamino)pyrimidine
The initial step involves the synthesis of the key intermediate, 2-(benzylamino)pyrimidine, via a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and benzylamine. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.
Protocol 1: Synthesis of 2-(Benzylamino)pyrimidine
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity |
| 2-Chloropyrimidine | 1722-12-9 | 114.53 | 1.15 g (10 mmol) |
| Benzylamine | 100-46-9 | 107.15 | 1.30 g (12 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL (15 mmol) |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (1.15 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the 2-chloropyrimidine is completely dissolved.
-
Add benzylamine (1.30 g, 12 mmol) and triethylamine (2.1 mL, 15 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2-(benzylamino)pyrimidine as a white solid.
Expected Yield: 75-85%
Characterization Data for 2-(Benzylamino)pyrimidine:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.35 (d, J = 4.8 Hz, 2H), 7.40 – 7.25 (m, 5H), 6.60 (t, J = 4.8 Hz, 1H), 5.60 (br s, 1H), 4.70 (d, J = 6.0 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.9, 158.0, 139.3, 128.7, 127.5, 127.3, 111.1, 46.0.
-
FTIR (KBr, cm⁻¹): 3250 (N-H stretch), 3030 (aromatic C-H stretch), 1580, 1550 (C=N and C=C stretch).[3]
Part 2: Vilsmeier-Haack Formylation of 2-(Benzylamino)pyrimidine
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich C-5 position of the 2-(benzylamino)pyrimidine ring.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Protocol 2: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity |
| 2-(Benzylamino)pyrimidine | 7273-07-6 | 185.23 | 1.85 g (10 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 1.4 mL (15 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Crushed Ice | - | - | ~50 g |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (10 mL) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-(benzylamino)pyrimidine (1.85 g, 10 mmol) in dichloromethane (30 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (~50 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound as a crystalline solid.
Expected Yield: 60-70%
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 9.85 (s, 1H), 8.70 (s, 2H), 7.45 – 7.30 (m, 5H), 6.20 (br s, 1H), 4.75 (d, J = 5.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 185.1, 163.5, 160.2, 138.5, 129.0, 128.0, 127.8, 115.5, 46.5.
-
FTIR (KBr, cm⁻¹): 3280 (N-H stretch), 3050 (aromatic C-H stretch), 1680 (C=O stretch of aldehyde), 1590, 1560 (C=N and C=C stretch).[3]
-
Mass Spectrometry (ESI-MS): m/z 214.1 [M+H]⁺.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Benzylamine is a corrosive liquid. Avoid contact with skin and eyes.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase the reaction time or temperature. Ensure the triethylamine is fresh and anhydrous. |
| Loss of product during workup. | Ensure complete extraction with ethyl acetate. Minimize the number of washes. | |
| Low yield in Step 2 | Inactive Vilsmeier reagent. | Ensure DMF and POCl₃ are of high purity and the reagent is prepared at 0 °C. |
| Incomplete reaction. | Increase the reaction time or temperature. | |
| Formation of multiple products in Step 2 | Side reactions. | Carefully control the reaction temperature. Ensure slow, dropwise addition of the pyrimidine substrate. |
| Difficulty in purification | Impurities are co-eluting with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Product is an oil instead of a solid. | Try trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a reliable and reproducible method for the laboratory-scale synthesis of this compound. The starting materials are commercially available, and the procedures utilize standard organic chemistry techniques. The aldehyde functionality of the final product serves as a versatile anchor for the introduction of a wide array of functional groups through reactions such as Wittig olefination, reductive amination, and condensation reactions. This opens up avenues for the creation of diverse libraries of 2-(benzylamino)pyrimidine derivatives for screening in various drug discovery programs. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the identification of novel therapeutic agents with improved efficacy and safety profiles.
References
- CN102079725B - Method for preparing 2-chloropyrimidine - Google P
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2-Chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of 2-chloropyrimidine derivatives (50–54) - ResearchGate. (URL: [Link])
- US4226995A - Preparation process of 2-chloro pyrimidine - Google P
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])
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2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem - NIH. (URL: [Link])
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (URL: [Link])
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Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. (URL: [Link])
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4 - Organic Syntheses Procedure. (URL: [Link])
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Synthesis of 2-[N-(3-aminopropyl)-N-benzylamino]pyridine - PrepChem.com. (URL: [Link])
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Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (URL: [Link])
- CN102952083A - Preparation method of 2-amino pyrimidine - Google P
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
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Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (URL: [Link])
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (URL: [Link])
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(PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities - ResearchGate. (URL: [Link])
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A New Synthesis of 2-Aminopyrimidine. (URL: [Link])
-
Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (URL: [Link])
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Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. (URL: [Link])
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Spectral Characterizations of Synthesized Pyrimidine Derivatives. - ResearchGate. (URL: [Link])
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(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (URL: [Link])
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How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? | ResearchGate. (URL: [Link])
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Application Note: A Multi-Modal Analytical Framework for Monitoring Reactions of 2-(benzylamino)pyrimidine-5-carbaldehyde
Abstract
This guide provides a comprehensive overview of robust analytical methodologies for monitoring chemical reactions involving 2-(benzylamino)pyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and materials science research. We move beyond simple protocols to explain the scientific rationale behind selecting and optimizing methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, field-tested protocols are presented to empower researchers, scientists, and drug development professionals to generate high-quality, reproducible data for reaction kinetics, impurity profiling, and yield optimization.
Introduction: The Analytical Imperative
This compound is a versatile heterocyclic building block. Its core structure, featuring a pyrimidine ring, a secondary amine linker, and a reactive aldehyde group, makes it a valuable precursor for the synthesis of diverse molecular entities, including potential kinase inhibitors and other pharmacologically active agents. The success of syntheses utilizing this intermediate—such as reductive aminations, condensations, or further heterocyclic formations—is critically dependent on precise reaction monitoring.[1][2]
Effective analytical oversight allows for:
-
Real-time kinetic analysis: Understanding reaction rates and identifying rate-limiting steps.
-
Byproduct identification: Detecting and structurally elucidating undesired side products.
-
Yield optimization: Making informed decisions on reaction time, temperature, and reagent stoichiometry.
-
Purity assessment: Ensuring the quality and integrity of the final product.
This document details a multi-modal approach, leveraging the strengths of orthogonal analytical techniques to provide a complete picture of the reaction landscape.
The Workhorse: Reverse-Phase HPLC for Quantitative Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone for tracking the consumption of starting materials and the formation of products due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like this compound, which contains both aromatic and polar functional groups, reverse-phase HPLC is the method of choice.[3][4][5]
Expertise & Causality: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides strong retention for the aromatic rings in the analyte. The mobile phase, typically a gradient of acetonitrile or methanol with buffered water, allows for the effective elution and separation of components with varying polarities. The aldehyde starting material, being relatively polar, will elute earlier than more hydrophobic products that may result from, for example, the addition of another aromatic group.
UV detection is particularly effective. The extended conjugated system, encompassing the pyrimidine and benzene rings, results in strong chromophores that absorb UV light.[6][7][8][9] A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which can help distinguish between components with different absorption maxima.
Protocol 1: RP-HPLC Method for Reaction Progress
-
Sample Preparation: a. Carefully quench a 10-20 µL aliquot of the reaction mixture in 1 mL of mobile phase A (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). Rationale: Quenching stops the reaction, and dilution prevents column overload. b. Vortex the sample thoroughly to ensure homogeneity. c. Filter the sample through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial.
-
Instrumentation and Conditions: a. System: Agilent 1260 Infinity II or equivalent UPLC/HPLC system with PDA detector. b. Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). c. Detection: Monitor at 254 nm (for aromaticity) and a secondary wavelength near the λmax of the conjugated system (e.g., ~310-340 nm). Collect full spectra (200-400 nm) to aid in peak identification. d. Data Analysis: Integrate the peak areas for the starting material, product(s), and any significant byproducts. Calculate the percent conversion by relating the area of the starting material peak at time t to its area at t=0.
Data Presentation: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1-4.6 mm ID, 50-150 mm length, <5 µm | Standard for separating aromatic and moderately polar compounds.[3][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad gradient is effective for separating components of diverse polarity in a complex reaction mixture. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns, balancing speed and resolution. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reproducibility by reducing mobile phase viscosity. |
| Injection Volume | 1 - 5 µL | Minimizes peak distortion and potential column overload. |
| Detector | PDA/DAD at 254 nm & λmax | Allows for universal detection of aromatic compounds and specific detection of the conjugated system.[11] |
Unambiguous Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC provides quantitative data, it does not confirm the identity of the peaks. LC-MS is an indispensable tool that combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, providing definitive molecular weight information for each component.[12][13][14][15][16]
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft ionization method that typically generates a protonated molecular ion [M+H]+. This allows for the straightforward determination of the molecular weight of the starting material, intermediates, and final products.
For this compound (MW ≈ 213.24 g/mol ), one would expect to see a prominent ion at m/z 214.25 in the positive ion mode. Aromatic aldehydes often show a strong molecular ion peak.[17] Characteristic fragmentation patterns can also be observed, such as the loss of the aldehyde group (CHO) or cleavage at the benzylic position, which can aid in structural confirmation.[18][19]
Protocol 2: LC-MS for Product Confirmation and Impurity Profiling
-
Methodology: a. Utilize the same HPLC method developed in Protocol 1. Ensure the mobile phase is compatible with MS (e.g., use formic acid or ammonium formate, avoid non-volatile buffers like phosphate).[10] b. Divert the flow from the HPLC column directly into the ESI source of the mass spectrometer.
-
Instrumentation and Parameters: a. System: A system combining UPLC with a single quadrupole or Q-TOF mass spectrometer. b. Ionization Mode: ESI Positive. Rationale: The pyrimidine nitrogens are readily protonated. c. Scan Range: m/z 100 - 1000. Rationale: This range will cover the starting material and most expected products and dimers. d. Data Analysis: Extract ion chromatograms (EICs) for the expected m/z of the starting material and product(s) to track their elution profiles cleanly. Analyze the mass spectrum of each peak to confirm its identity.
Data Presentation: Typical LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar, medium molecular weight compounds.[15] |
| Polarity | Positive Ion Mode | The basic nitrogen atoms in the pyrimidine ring are easily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Drying Gas Flow | 5 - 12 L/min | Facilitates desolvation of the analyte ions. |
| Gas Temperature | 250 - 350 °C | Aids in solvent evaporation without causing thermal degradation. |
| Scan Mode | Full Scan (m/z 100-1000) | Provides a broad overview of all ions present in the sample. |
| Fragmentor Voltage | 100 - 150 V | Can be adjusted to control in-source fragmentation for structural information. |
Structural & Real-time Insights: NMR Spectroscopy
NMR spectroscopy offers unparalleled structural information and serves as an inherently quantitative technique without the need for response factors, making it ideal for in-situ reaction monitoring.[20][21][22]
Expertise & Causality: For this compound, several key signals in the ¹H NMR spectrum can be tracked:
-
Aldehyde Proton (-CHO): A highly deshielded singlet, typically appearing around δ 9.5-10.0 ppm. The disappearance of this signal is a direct measure of starting material consumption.[23]
-
Pyrimidine Protons: Distinct singlets or doublets in the aromatic region (δ 8.0-9.0 ppm).
-
Benzyl Protons: A singlet for the CH₂ group (around δ 4.5-5.0 ppm) and multiplets for the phenyl ring (δ 7.2-7.5 ppm).
By monitoring the decrease in the integral of the aldehyde proton relative to an internal standard or a stable solvent peak, a precise kinetic profile can be constructed.[24][25][26] This method is non-destructive and provides a true snapshot of the reaction in solution.[21]
Protocol 3: In-situ ¹H NMR for Real-time Kinetics
-
Sample Preparation: a. In a clean NMR tube, dissolve the starting material in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). b. Add a known quantity of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) whose peaks do not overlap with reactant or product signals. c. Acquire an initial (t=0) spectrum. d. Initiate the reaction by adding the final reagent (e.g., a reducing agent for reductive amination) directly to the NMR tube, mix quickly, and place it in the spectrometer.
-
Data Acquisition: a. Spectrometer: 400 MHz or higher field NMR spectrometer. b. Experiment: A standard 1D proton experiment. c. Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.[27] d. Time Course: Set up an arrayed experiment to automatically acquire spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Processing: a. Process all spectra uniformly (phasing, baseline correction). b. Normalize the spectra by setting the integral of the internal standard to a constant value. c. Measure the integral of the aldehyde proton of the starting material and the integrals of new, characteristic product peaks over time. d. Plot the concentration (proportional to the integral value) versus time to determine reaction kinetics.
Integrated Analytical Workflow
No single technique provides all the answers. The most robust approach integrates these methods into a logical workflow.
Caption: Integrated workflow for reaction analysis.
Conclusion
A judicious combination of HPLC, LC-MS, and NMR spectroscopy provides a powerful, self-validating system for tracking reactions of this compound. HPLC offers robust quantitative data on reaction progress, LC-MS delivers unambiguous identification of all components, and NMR provides detailed structural information and the potential for real-time kinetic analysis. By implementing the protocols and understanding the scientific principles outlined in this guide, researchers can accelerate process development, ensure product quality, and gain deeper insights into the chemical transformations of this important heterocyclic intermediate.
References
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am Ende, D. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. Retrieved from [Link]
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Marchenko, S. I., et al. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
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Science and Machines. (2025). Conjugation in UV/Vis spectroscopy. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. PubMed. Retrieved from [Link]
-
Jahir, M., et al. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. SpringerLink. Retrieved from [Link]
-
Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. ResearchGate. Retrieved from [Link]
-
S, L., & G, S. (n.d.). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]
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Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
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Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Rojas, R., et al. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
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Organ, M. G. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. RSC Publishing. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. Retrieved from [Link]
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IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
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OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]
-
Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. Retrieved from [Link]
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De Klerck, K., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]
-
IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
Kaur, G., et al. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. IndianJournals.com. Retrieved from [Link]
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Khan, I., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Retrieved from [Link]
-
Lee, K., et al. (n.d.). HPLC chromatograms of purine and pyrimidine compounds in high-freshness. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formylation of a suitable pyrimidine precursor, often via a Vilsmeier-Haack reaction, to generate 2-chloropyrimidine-5-carbaldehyde. The subsequent and critical step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position is displaced by benzylamine. The overall yield and purity of the final product are highly dependent on the precise control of the SNAr reaction conditions.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield of this compound
Question: My SNAr reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields in the nucleophilic aromatic substitution of 2-chloropyrimidine-5-carbaldehyde with benzylamine can stem from several factors. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but the reaction is still sensitive to conditions.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The SNAr reaction requires sufficient activation energy to overcome the energy barrier for the formation of the Meisenheimer complex intermediate. | Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is often effective.[2] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[3] |
| Inappropriate Solvent | The choice of solvent is critical. Protic solvents can solvate the amine nucleophile, reducing its reactivity. Non-polar solvents may not sufficiently dissolve the reactants. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate.[4] These solvents stabilize the charged intermediate without significantly solvating the nucleophile. |
| Incorrect Base or Base Stoichiometry | A base is required to neutralize the HCl generated during the reaction. An inappropriate or insufficient amount of base can lead to the protonation of benzylamine, rendering it non-nucleophilic. | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[5] |
| Competing Side Reactions | The aldehyde functionality can undergo side reactions under basic conditions, or the solvent itself might act as a nucleophile (solvolysis). | See Problem 2 for a detailed discussion on side reactions. |
Problem 2: Presence of Significant Side Products
Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue. The primary culprits are typically solvolysis and reactions involving the aldehyde group.
Common Side Reactions & Mitigation Strategies:
-
Solvolysis: If the reaction is carried out in a nucleophilic solvent like an alcohol (e.g., methanol, ethanol) at elevated temperatures for extended periods, the solvent can compete with benzylamine, leading to the formation of an alkoxy-pyrimidine byproduct.[2]
-
Mitigation:
-
Minimize reaction time by closely monitoring the reaction progress using TLC.
-
Use a non-nucleophilic solvent if solvolysis is a major issue.
-
If an alcohol is the required solvent, consider running the reaction at a lower temperature for a longer duration.
-
-
-
Aldehyde-Related Side Reactions: The aldehyde group can participate in side reactions, especially under strongly basic conditions. This can include condensation reactions or oxidation.
-
Mitigation:
-
Avoid using strong, nucleophilic bases like NaOH or KOH if possible.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
-
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The primary role of the base is to act as a scavenger for the hydrochloric acid (HCl) that is formed as a byproduct of the SNAr reaction. By neutralizing the acid, the base prevents the protonation of the benzylamine nucleophile, ensuring its availability to participate in the reaction.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2-chloropyrimidine-5-carbaldehyde), the product, and any potential side products. The disappearance of the starting material spot is a good indicator of reaction completion.
Q3: What is a suitable method for purifying the final product?
A3: The crude product can typically be purified by recrystallization or column chromatography. For recrystallization, solvents like ethanol or isopropanol are often suitable.[6] For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is a common choice.[7] The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Q4: Can I use a different amine instead of benzylamine?
A4: Yes, the SNAr reaction on 2-chloropyrimidine-5-carbaldehyde is generally applicable to a range of primary and secondary amines.[2] However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines may require higher temperatures or longer reaction times.
Q5: Is it possible to perform this reaction under "green" conditions?
A5: There is a growing interest in developing more environmentally friendly synthetic methods. For SNAr reactions on chloro-heterocycles, the use of water as a solvent with a base like potassium fluoride has been shown to be effective and can be a greener alternative to traditional organic solvents.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-chloropyrimidine-5-carbaldehyde
This protocol is a general representation and may require optimization.
-
To a solution of 2-chloro-5-vinylpyrimidine (1 equivalent) in a 1:1 mixture of dioxane and water, add 2,6-dimethylpyridine (2.5 equivalents).
-
To this mixture, add osmium tetroxide (0.01 equivalents) and sodium periodate (4 equivalents).
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography (e.g., 20% ethyl acetate in hexane) to afford 2-chloropyrimidine-5-carbaldehyde.[7]
Protocol 2: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Dissolve 2-chloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain this compound.
References
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chem. Eur. J..
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Org. Lett..
- Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine. BenchChem.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem..
- This compound. ECHEMI.
- Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Applic
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry.
- 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7. ChemicalBook.
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New J. Chem..
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Adv..
- Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed..
- 2-(Benzylthio)pyrimidine-5-carbaldehyde | C12H10N2OS | CID 26183393. PubChem.
- 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350. PubChem.
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. J. Serb. Chem. Soc..
- different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction.
- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Nucleosides Nucleotides Nucleic Acids.
- Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
- 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- Pyrimidines. Part II.
- 2-Methylsulfanyl-4-phenylamino-pyrimidine-5-carbaldehyde. Chem-Impex.
- pyrimidine-5-carboxaldehyde AldrichCPR. Sigma-Aldrich.
- Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Molecules.
Sources
- 1. zenodo.org [zenodo.org]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]
Technical Support Center: Chromatographic Purification of Crude 2-(benzylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the purification of 2-(benzylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful chromatographic purification of this and structurally related compounds.
Introduction to the Challenge
This compound is a moderately polar compound, and its purification can be complicated by the presence of impurities with similar polarities, as well as its potential for instability under certain conditions. The aldehyde functional group can be susceptible to oxidation or other side reactions, while the pyrimidine core can interact strongly with stationary phases. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows streaks and overlapping spots, and the column purification is giving mixed fractions. What's going wrong?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from impurities.
-
Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC).[1][2][3] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for flash chromatography.[2][4] A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[1][5] If your compound is streaking, it may indicate that it is too polar for the current solvent system or is interacting strongly with the silica gel.
-
-
Column Overloading: Applying too much crude material to the column will inevitably lead to poor separation.
-
Solution: A general rule of thumb for silica gel column chromatography is to use a ratio of stationary phase to crude sample between 20:1 and 100:1 by weight.[2] If you are still seeing poor separation, try increasing this ratio.
-
-
Improper Column Packing: Voids or channels in the silica gel bed will lead to uneven solvent flow and band broadening.
-
Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is often preferred to dry packing to minimize air bubbles and channels.[6]
-
-
Sample Application: If the initial band of your sample is too wide, the separation will be compromised.
-
Solution: Dissolve your crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble and less polar than the mobile phase.[6] For compounds with poor solubility, consider "dry loading" where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.[4][6]
-
Issue 2: Low or No Recovery of the Product
Question: I've run my column, but I can't seem to find my compound in any of the fractions. Where did it go?
Answer: This can be a frustrating experience. Here are the likely culprits and how to address them.
-
Compound is Irreversibly Adsorbed to the Stationary Phase: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For very polar compounds, a gradient up to 10-20% methanol in dichloromethane might be necessary.[7]
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can help to neutralize the acidic sites on the silica gel and improve the elution of basic compounds.[1][5]
-
Change the Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive or basic compounds.[2] Reversed-phase chromatography on C18 silica is another option if your compound is sufficiently soluble in polar solvents like water/acetonitrile or water/methanol mixtures.[1][8][9]
-
-
-
Compound Degraded on the Column: The aldehyde group can be sensitive, and prolonged exposure to acidic silica gel can lead to degradation.
-
Solution: Assess the stability of your compound on silica gel by spotting a solution of the pure compound on a TLC plate and letting it sit for several hours before eluting. If you see signs of degradation, consider the solutions mentioned above, such as using a different stationary phase or adding a modifier to the mobile phase.[7]
-
-
Compound is Highly Diluted: It's possible your compound did elute but is spread across many fractions at a very low concentration.
-
Solution: Carefully analyze all your fractions by TLC. If you find your compound is spread out, you may need to optimize your solvent system to achieve a sharper elution profile.[7]
-
Issue 3: Product is Contaminated with Silica Gel
Question: My purified product NMR shows broad peaks characteristic of silica gel. How can I remove it?
Answer: This usually happens when very polar solvent systems (especially those with high concentrations of methanol) are used, which can dissolve small amounts of the silica gel.[5]
-
Solution:
-
Filtration: Dissolve the contaminated product in a suitable organic solvent (like dichloromethane or ethyl acetate) and filter it through a plug of Celite or a 0.45 µm syringe filter.
-
Solvent Optimization: In the future, try to avoid using high percentages of methanol in your mobile phase if possible. If a very polar mobile phase is necessary, consider using a different stationary phase like alumina or reversed-phase silica.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most common and cost-effective stationary phase for the purification of moderately polar organic compounds and is a good starting point.[1][2] However, due to the basic nature of the pyrimidine ring, you might encounter tailing or irreversible adsorption. If this occurs, consider using neutral or basic alumina, or reversed-phase (C18) silica.[1][2]
Q2: How do I choose the right mobile phase for my purification?
A2: The selection of the mobile phase is crucial and should be guided by TLC analysis.[1][2]
-
Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2][10] For this compound, a good starting point would be a 30-50% ethyl acetate in hexanes mixture.
-
Reversed-Phase Chromatography (C18 Silica): A polar mobile phase is used, typically a mixture of water or a buffer with acetonitrile or methanol.[2][9]
Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate is often a sign of strong interaction between your compound and the stationary phase, which can be due to its polarity or acidic/basic nature. For a basic compound like this compound on silica gel, this is a common observation.
-
Solution: Add a small amount of a modifier to your developing solvent. For basic compounds, adding 0.1-1% triethylamine or a few drops of ammonium hydroxide to the mobile phase can significantly improve the spot shape.[1]
Q4: Can I use a gradient elution for my column?
A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective, especially for complex mixtures with components of widely varying polarities.[3] This can help to elute more strongly retained compounds in a reasonable time while still providing good separation of the less polar components.
Experimental Protocol: Flash Column Chromatography of Crude this compound
This protocol provides a general guideline. The specific solvent system and column size should be optimized based on your TLC analysis and the amount of crude material.
Preparation
-
TLC Analysis: Determine the optimal solvent system that gives your target compound an Rf of ~0.3. A starting point could be 40% Ethyl Acetate in Hexanes.
-
Column Selection: Choose a column size appropriate for the amount of crude material. A 50g column is suitable for purifying 1-2g of crude product.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
Column Packing
-
Pour the silica gel slurry into the column.
-
Use gentle air pressure to pack the silica bed firmly and remove any air bubbles.[11]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully apply the solution to the top of the column.
-
Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[11]
Elution and Fraction Collection
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound.
-
Once the target compound is identified in the fractions, combine the pure fractions.
Product Isolation
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds.[1][2] |
| Mobile Phase (Starting) | 30-50% Ethyl Acetate in Hexanes | Provides good initial separation for moderately polar compounds.[5] |
| TLC Rf of Target | 0.2 - 0.4 | Optimal for good separation in flash chromatography.[2][4] |
| Silica:Crude Ratio | 20:1 to 100:1 (w/w) | Ensures sufficient separation capacity.[2] |
| Loading Method | Dry loading for poorly soluble samples | Prevents band broadening and improves resolution.[4][6] |
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A flowchart for troubleshooting poor separation during chromatography.
General Purification Workflow
Caption: General experimental workflow for chromatographic purification.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- Biotage. (n.d.). Successful Flash Chromatography.
- (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
- Chromatography Forum. (2006, March 16). Tailing - chlorinated aromatics with phenol and aldehyde.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography.
- Schulte-Ladbeck, R., et al. (2001). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Analytical and Bioanalytical Chemistry, 371(6), 848-854.
- ChemicalBook. (n.d.). This compound | 946778-44-5.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sorbtech.com [sorbtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. orgsyn.org [orgsyn.org]
common side products in the synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-based solutions grounded in established chemical principles.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its successful synthesis with high purity is crucial for downstream applications. This guide will explore the two most common synthetic routes to this compound and provide detailed troubleshooting for the side products and impurities that can arise in each.
The two primary synthetic strategies are:
-
Route A: Vilsmeier-Haack Formylation of 2-(benzylamino)pyrimidine.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) on 2-chloropyrimidine-5-carbaldehyde.
Each route has its own set of advantages and potential pitfalls. This guide will help you navigate these challenges to optimize your synthesis for both yield and purity.
Route A: Vilsmeier-Haack Formylation of 2-(benzylamino)pyrimidine
This route involves the introduction of a formyl group onto the C5 position of the 2-(benzylamino)pyrimidine starting material using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]
Visualizing the Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation pathway and potential side products.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is sluggish, and I have a significant amount of unreacted 2-(benzylamino)pyrimidine. What could be the cause?
A1: This is a common issue and can often be attributed to a few factors:
-
Insufficient Activation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and while the benzylamino group is activating, the pyrimidine ring itself is electron-deficient.[4] Ensure your starting material is of high purity.
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent is moisture-sensitive. Ensure your DMF is anhydrous and the POCl₃ is fresh. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Temperature: While the reaction is often started at low temperatures (0 °C) to control the initial exothermic formation of the Vilsmeier reagent, it may require gentle heating to drive the formylation to completion.[1] Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile. We recommend a gradual increase to 40-50 °C.
Q2: I'm observing a significant side product with a higher molecular weight than my desired product. What is it likely to be?
A2: The most probable high molecular weight side product is the di-formylated pyrimidine .
-
Causality: The Vilsmeier reagent, if used in large excess or at elevated temperatures for prolonged periods, can lead to a second formylation.[5] While the C5 position is the most electronically favored, other positions on the pyrimidine or even the benzyl ring can be forced to react under harsh conditions.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (1.1 to 1.5 equivalents) is often sufficient.
-
Temperature Control: Maintain a controlled temperature. Avoid excessive heating, as this can promote over-reaction.
-
Reaction Time: Monitor the reaction progress and quench it once the starting material is consumed to prevent the formation of the di-formylated product.
-
Q3: My final product is contaminated with a chlorinated impurity. Where is this coming from?
A3: The source of chlorine is the phosphorus oxychloride.
-
Causality: POCl₃ is a potent chlorinating agent. While less common than with hydroxylated pyrimidines, direct chlorination of the pyrimidine ring can occur, especially if the reaction is overheated.[4]
-
Troubleshooting:
-
Temperature Control: This is the most critical factor. Maintain the reaction temperature below 60 °C.
-
Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent can mitigate this side reaction, although these reagents present their own challenges.
-
Route B: Nucleophilic Aromatic Substitution (SNAr)
This approach involves the reaction of 2-chloropyrimidine-5-carbaldehyde with benzylamine. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group facilitate the displacement of the chloride at the C2 position.[6][7]
Visualizing the SNAr Reaction
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. organicreactions.org [organicreactions.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
stability of 2-(benzylamino)pyrimidine-5-carbaldehyde under acidic or basic conditions
Welcome to the comprehensive technical support guide for 2-(benzylamino)pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, with a specific focus on its stability under acidic and basic conditions. Here, we synthesize chemical principles with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule revolve around its two primary functional groups: the aromatic aldehyde and the benzylamino substituent on the pyrimidine ring. The aldehyde group is susceptible to oxidation and, under certain pH conditions, can undergo other reactions. The benzylamino group may be subject to cleavage under strong acidic conditions. The pyrimidine core itself is generally robust but can be degraded under harsh conditions.
Q2: How does pH influence the stability of the aldehyde group?
A2: The aldehyde group's stability is significantly pH-dependent. In strongly basic solutions, aromatic aldehydes lacking α-hydrogens, such as this one, are prone to the Cannizzaro reaction, a disproportionation reaction yielding the corresponding primary alcohol and carboxylic acid.[1][2][3][4][5] Under acidic conditions, the aldehyde is generally more stable, though prolonged exposure to strong acids and heat could lead to other degradation pathways.
Q3: What is the likely degradation pathway under strongly basic conditions?
A3: Under strongly basic conditions (e.g., concentrated NaOH or KOH), the primary degradation pathway for this compound is expected to be the Cannizzaro reaction.[1][2][3][4] This would result in the formation of [2-(benzylamino)pyrimidin-5-yl]methanol and 2-(benzylamino)pyrimidine-5-carboxylic acid.
Q4: What might happen to the benzylamino group under acidic conditions?
A4: The benzylamino group could be susceptible to cleavage under strongly acidic conditions, particularly with heating. This would likely proceed via protonation of the pyrimidine ring nitrogen, followed by nucleophilic attack (e.g., by water) to displace the benzylamine, potentially yielding 2-hydroxypyrimidine-5-carbaldehyde and benzylamine. However, the C-N bond in benzylamines is generally more stable than in activated systems like N-benzylsulfonamides.[6][7]
Q5: Are there recommended storage conditions to maintain the compound's integrity?
A5: To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde. For solutions, it is advisable to use aprotic solvents and store them at low temperatures (e.g., -20°C) for short periods. Avoid prolonged storage in protic or aqueous solutions, especially at extreme pH values.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of new, unexpected peaks in HPLC analysis after treatment with strong base. | Cannizzaro reaction.[1][3][8] | Analyze the sample for the presence of the expected alcohol and carboxylic acid derivatives. Confirm their identities using mass spectrometry and by comparing with synthesized standards if possible. To avoid this, use milder basic conditions or limit the exposure time to strong bases. |
| Loss of starting material and formation of a more polar compound in acidic solution. | Hydrolysis of the benzylamino group.[6][7] | Use mass spectrometry to identify the potential 2-hydroxypyrimidine-5-carbaldehyde product. To mitigate this, perform reactions at lower temperatures and use the minimum necessary acid concentration and exposure time. |
| Gradual discoloration (yellowing) of the solid compound upon storage. | Oxidation of the aldehyde group.[9] | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. If oxidation is suspected, the resulting carboxylic acid can be identified by LC-MS. |
| Inconsistent reaction outcomes when using the compound in solution. | Degradation in solution. | Prepare solutions fresh before use. If a stock solution must be stored, use a dry, aprotic solvent and keep it at a low temperature. Perform a quick purity check (e.g., by TLC or a rapid HPLC run) before using a stored solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under acidic and basic stress conditions, as recommended by ICH guidelines.[10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Acidic Stress:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the samples with the mobile phase for HPLC analysis.
3. Basic Stress:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the samples with the mobile phase for HPLC analysis.
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Quantify the remaining parent compound and any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
1. Instrumentation:
-
A standard HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways for this compound under acidic and basic conditions.
Caption: A logical workflow for the stability assessment of the target compound.
References
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]
-
Wikipedia. Cannizzaro reaction. Available from: [Link]
-
ResearchGate. Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. Available from: [Link]
-
Beilstein Journals. Synthetic applications of the Cannizzaro reaction. Available from: [Link]
-
BYJU'S. Cannizzaro Reaction Mechanism. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
-
PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Available from: [Link]
-
Preprints.org. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available from: [Link]
-
NIH. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Available from: [Link]
-
MDPI. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Available from: [Link]
-
ResearchGate. Lewis acid-catalyzed oxidation of benzylamines to benzamides. Available from: [Link]
-
Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties. Available from: [Link]
-
ACS Omega. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Available from: [Link]
Sources
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 4. byjus.com [byjus.com]
- 5. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. researchgate.net [researchgate.net]
preventing decomposition of 2-(benzylamino)pyrimidine-5-carbaldehyde during storage
Welcome to the technical support center for 2-(benzylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the decomposition of this molecule.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The inherent reactivity of its aromatic aldehyde and secondary amine functionalities, coupled with the electron-deficient nature of the pyrimidine ring, makes it susceptible to degradation if not handled and stored correctly. This guide provides in-depth technical advice to mitigate decomposition and ensure the quality of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored at low temperatures, typically 2-8°C, in a tightly sealed, amber glass vial under an inert atmosphere such as argon or nitrogen. It is crucial to protect it from light, moisture, and oxygen.
Q2: I've noticed a color change in my sample, from off-white to yellow or brown. What does this indicate?
A2: A color change is a common indicator of decomposition. This is often due to oxidation of the aldehyde group or other complex degradation pathways initiated by exposure to air and light. If you observe a color change, it is highly recommended to re-analyze the purity of the sample before use.
Q3: Can I store the compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution for a short duration, use a dry, aprotic solvent and keep it at a low temperature.
Q4: What are the first signs of decomposition I should look for?
A4: Besides color change, other indicators of decomposition include a change in the physical state (e.g., clumping of the solid), insolubility in solvents it was previously soluble in, and the appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in an HPLC or LC-MS chromatogram.
Troubleshooting Guide: Identifying and Preventing Decomposition
This section provides a detailed breakdown of potential decomposition pathways and step-by-step protocols to identify and prevent them.
Issue 1: Oxidation of the Aldehyde Group
Underlying Chemistry: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, 2-(benzylamino)pyrimidine-5-carboxylic acid. This is one of the most common degradation pathways for aromatic aldehydes.[1]
Identifying the Degradant:
-
LC-MS Analysis: The primary degradation product will have a molecular weight of 229.24 g/mol , which is 16 units higher than the parent compound (213.24 g/mol ) due to the addition of an oxygen atom.
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretch.
Prevention Protocol:
-
Inert Atmosphere: Always handle and store the solid compound under an inert atmosphere (argon or nitrogen).
-
Solvent Degassing: If preparing solutions, use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.
-
Antioxidant Addition: For long-term solution storage (not generally recommended), the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, but its compatibility and potential interference with downstream reactions must be evaluated.
Issue 2: Photodegradation
Underlying Chemistry: Pyrimidine derivatives, particularly those with amino substituents, can be sensitive to light.[2][3] UV or even visible light can provide the energy to initiate photochemical reactions, leading to complex degradation products and often a noticeable color change.
Identifying the Degradation:
-
Comparative Analysis: Compare a sample that has been exposed to light with a properly stored, light-protected sample. Any new peaks in the chromatogram of the light-exposed sample are likely photodegradants.
-
UV-Vis Spectroscopy: A change in the absorption spectrum over time when a solution is exposed to light can indicate photodegradation.
Prevention Protocol:
-
Light Protection: Store the solid compound and any solutions in amber vials or wrap clear vials with aluminum foil.
-
Minimize Exposure: During handling and experimentation, minimize the exposure of the compound to direct light. Work in a fume hood with the sash lowered or in a dimly lit area when possible.
Issue 3: Hydrolytic Decomposition
Underlying Chemistry: In the presence of water, two primary hydrolytic degradation pathways are possible: hydrolysis of the imine intermediate (if formed) or, under more forceful conditions, potential cleavage of the benzylamino group. The rate of hydrolysis is often pH-dependent.[4][5][6]
Identifying the Degradation:
-
LC-MS Analysis: Look for peaks corresponding to potential hydrolysis products such as 2-amino-pyrimidine-5-carbaldehyde and benzyl alcohol.
-
Forced Degradation Study: A controlled experiment where the compound is subjected to acidic, basic, and neutral aqueous conditions can help identify the specific hydrolysis products.[7][8][9]
Prevention Protocol:
-
Dry Storage: Ensure the compound is stored in a desiccator to protect it from atmospheric moisture.
-
Use of Anhydrous Solvents: For reactions and solutions, use high-purity, anhydrous solvents.
-
pH Control: If working in an aqueous environment is unavoidable, buffer the solution to a pH where the compound is most stable (this would need to be determined experimentally).
Visualizing Decomposition Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |
| Light | Protected (Amber Vial) | Prevents photodegradation. |
| Moisture | Dry (Desiccator) | Prevents hydrolysis. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile.
-
-
Analysis:
-
Inject the sample and analyze the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention times of degradants will likely differ from the parent compound.
-
References
- Comparative Study of UVA Filtering Compounds 2‐Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic. (2025). Chem. Asian J.
- Understanding the differences in photochemical properties of substituted aminopyrimidines. (2025). J. Phys. Chem. A.
- Forced degrad
- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitiz
- Stable Hemiaminals: 2-Aminopyrimidine Deriv
- Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. (n.d.). PMC - NIH.
- Stable Hemiaminals: 2-Aminopyrimidine Deriv
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed.
- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2025).
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2013).
- Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.).
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
- CN102952083A - Preparation method of 2-amino pyrimidine. (n.d.).
- Aromatic amino acid biosynthesis and degradation pathways in S.... (n.d.).
- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxid
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Aromatic amino acid degradation pathways to off-flavor end products.... (n.d.).
- Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Degradation of mecillinam in aqueous solution. (1979). PubMed.
- Pathways of Amino Acid Degrad
- US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (n.d.).
- The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017).
- Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. (1989). PubMed.
Sources
- 1. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 2-(benzylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for 2-(benzylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
I. Troubleshooting Failed Reactions: A Deeper Dive
This section addresses specific failures you might encounter when working with this compound, providing not just solutions, but the rationale behind them.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, yet it can be fraught with challenges when using heteroaromatic aldehydes like this compound.[1][2][3]
Q1: My reductive amination of this compound with a primary/secondary amine is giving low to no yield of the desired product. What's going wrong?
Several factors can contribute to the failure of this reaction. The key is to systematically investigate the potential points of failure: imine formation and the reduction step.[4]
Possible Cause 1: Incomplete Imine Formation. The initial and crucial step is the formation of the imine intermediate.[1] Several factors can hinder this process:
-
Steric Hindrance: The bulky benzylamino group at the 2-position can sterically hinder the approach of the incoming amine to the aldehyde. This is particularly problematic with bulky amines.
-
Electronic Effects: The electron-donating nature of the benzylamino group can slightly deactivate the aldehyde, making it less electrophilic.
-
pH of the Reaction Medium: Imine formation is pH-sensitive. An environment that is too acidic will protonate the amine nucleophile, rendering it unreactive. Conversely, a medium that is too basic will not sufficiently activate the carbonyl group.[4]
Troubleshooting Steps & Solutions:
-
Monitor Imine Formation: Before adding the reducing agent, monitor the formation of the imine by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The disappearance of the aldehyde spot on TLC or the appearance of a characteristic imine peak in the NMR spectrum will confirm its formation.
-
Optimize pH: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[5][6] This helps to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic without fully protonating the amine.
-
Water Removal: The formation of an imine is a condensation reaction that produces water.[1] The presence of excess water can shift the equilibrium back towards the starting materials. The addition of a dehydrating agent, like molecular sieves, can drive the reaction forward.[5]
-
Pre-form the Imine: In challenging cases, consider a two-step procedure. First, form the imine under optimized conditions (e.g., refluxing in a suitable solvent with a Dean-Stark trap to remove water). Once imine formation is complete, cool the reaction and then add the reducing agent.[5]
Possible Cause 2: Ineffective Reduction. If imine formation is confirmed, the problem may lie with the reduction step.
-
Choice of Reducing Agent: The reducing agent must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less reactive than sodium borohydride and can be used in the presence of the aldehyde.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful pH control to avoid the release of toxic hydrogen cyanide gas.[6][7]
-
Decomposition of Reducing Agent: Hydride reducing agents are sensitive to moisture and acidic conditions. Ensure your reagents are fresh and the reaction is performed under anhydrous conditions.
Troubleshooting Steps & Solutions:
-
Select the Appropriate Reducing Agent: For one-pot reductive aminations, STAB is generally the preferred reagent. If you are performing a two-step reaction, sodium borohydride can be a cost-effective option for reducing the isolated imine.[5][7]
-
Control Reaction Temperature: The addition of the reducing agent can be exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to prevent unwanted side reactions.
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis.[8][9][10] However, the electronic nature of this compound can influence its outcome.
Q2: I am attempting a Wittig reaction with this compound and a stabilized ylide, but the reaction is sluggish and gives a low yield. Why is this happening?
Possible Cause: Reduced Electrophilicity of the Aldehyde. Stabilized ylides are less reactive than their non-stabilized counterparts and require a more electrophilic carbonyl partner.[8] The electron-donating benzylamino group on the pyrimidine ring reduces the electrophilicity of the aldehyde, making it less reactive towards stabilized ylides.
Troubleshooting Steps & Solutions:
-
Use a More Reactive Ylide: If possible, switch to a semi-stabilized or non-stabilized ylide. These are more nucleophilic and will react more readily with the less electrophilic aldehyde.[11]
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the sluggish reactivity. Monitor the reaction carefully by TLC to avoid decomposition.
-
Employ a Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate carbanion, is often more effective than the Wittig reaction for reacting with less reactive aldehydes and typically favors the formation of the (E)-alkene.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction.[12][13][14]
Q3: My Knoevenagel condensation between this compound and an active methylene compound is not proceeding to completion. What can I do?
Possible Cause 1: Inappropriate Base. The choice of base is critical in a Knoevenagel condensation. A base that is too strong can lead to self-condensation of the active methylene compound or other side reactions. A base that is too weak will not be effective in deprotonating the active methylene compound.
Troubleshooting Steps & Solutions:
-
Screen Different Bases: Piperidine is a commonly used base for Knoevenagel condensations.[15] However, other mild bases such as triethylamine, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or even basic alumina can be effective. A small screening of bases can help identify the optimal conditions for your specific substrates.
-
Use a Catalytic Amount of Base: Often, only a catalytic amount of base is required. Using a large excess can promote side reactions.
Possible Cause 2: Reversibility of the Reaction. The initial aldol-type addition in the Knoevenagel condensation can be reversible.
Troubleshooting Steps & Solutions:
-
Remove Water: As with imine formation, the Knoevenagel condensation produces water. Removing water, for example by using a Dean-Stark apparatus, can drive the reaction to completion.[14]
-
Consider the Doebner Modification: If your active methylene compound is malonic acid, using pyridine as the solvent can facilitate both the condensation and a subsequent decarboxylation, providing a strong thermodynamic driving force for the reaction.[16]
II. Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under acidic and basic conditions?
The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air and light.[17] Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, a disproportionation to the corresponding alcohol and carboxylic acid.[17] While the pyrimidine ring is generally stable, extreme pH and high temperatures should be avoided.[18]
Q2: What are the recommended storage conditions for this compound?
To ensure its integrity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[17][19]
Q3: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong acids, and strong bases.
III. Experimental Protocols & Workflows
Protocol 1: Optimized Reductive Amination (One-Pot)
This protocol is a general starting point for the reductive amination of this compound.
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting failed reactions.
IV. Quantitative Data Summary
| Reaction Type | Key Parameter | Recommended Conditions |
| Reductive Amination | Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Additive | Catalytic acetic acid | |
| Wittig Reaction | Ylide Type | Semi-stabilized or non-stabilized |
| Alternative | Horner-Wadsworth-Emmons Reaction | |
| Knoevenagel Condensation | Base | Piperidine (catalytic) |
| Condition | Removal of water |
V. References
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of... Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzylthio)pyrimidine-5-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]
-
YouTube. (2019). All About Reductive Amination. Retrieved from [Link]
-
Organic Preparations and Procedures International. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
Google Patents. (n.d.). US7081532B2 - N-phenyl-2-pyrimidine-amine derivatives. Retrieved from
-
ResearchGate. (2025). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]
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- 19. echemi.com [echemi.com]
optimizing reaction conditions for the amination of pyrimidine rings
Welcome to the technical support center for the amination of pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrimidine-containing molecules. Aminated pyrimidines are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals.[1] However, their synthesis can be challenging.
This resource provides in-depth, field-proven insights in a troubleshooting Q&A format. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues, optimize conditions, and achieve your synthetic goals.
Section 1: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a powerful, often metal-free, method for aminating electron-deficient pyrimidine rings. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct.[2] The inherent electron-deficient nature of the pyrimidine ring, caused by its two nitrogen atoms, makes it highly susceptible to this type of transformation.[3]
SNAr Troubleshooting & FAQs
Q1.1: My SNAr amination is sluggish or fails to proceed. What are the primary factors to investigate?
A1.1: Several factors govern the rate and success of SNAr on pyrimidines.
-
Substrate Electronics: The pyrimidine ring must be sufficiently electron-deficient. The reaction is significantly faster with electron-withdrawing groups (EWGs) on the ring (e.g., -CN, -NO₂, -CF₃). Without activation, high temperatures are often required.
-
Leaving Group: The reaction rate is dependent on the nature of the leaving group. The general trend is F > Cl > Br > I. Although chloro- and bromopyrimidines are common, fluoro-substituted pyrimidines can offer significantly higher reactivity.
-
Nucleophile Basicity: Highly basic amines (e.g., aliphatic amines) can be protonated by the HCl generated during the reaction, rendering them non-nucleophilic.[4] This can stall the reaction. An excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the acid.[4][5]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are standard as they can stabilize the charged Meisenheimer intermediate. However, studies have shown that for certain substrates, water can be an excellent and environmentally benign solvent, sometimes leading to higher reaction rates than organic solvents.[4][5][6]
Q1.2: I'm observing significant formation of a hydrolysis or solvolysis byproduct instead of my desired amine. How can I prevent this?
A1.2: This is a common issue, especially when using protic solvents like water or alcohols at elevated temperatures.
-
Cause: Solvents like water or methanol can act as competing nucleophiles, reacting with the halopyrimidine to form hydroxypyrimidines or methoxypyrimidines, respectively.[6] This side reaction is often promoted by high concentrations of acid.[5]
-
Solutions:
-
Control Acidity: If the reaction is acid-catalyzed, using a minimal amount of acid (e.g., 0.1 equivalents) can be a good compromise to activate the substrate without excessively promoting solvolysis.[5]
-
Use a Non-Nucleophilic Base: Employ a base like potassium fluoride (KF) or a hindered amine base (e.g., Diisopropylethylamine, i-Pr₂NEt) to scavenge the generated acid.[7][8] KF has proven effective in water, driving the desired amination while minimizing hydrolysis.[8]
-
Switch to Aprotic Solvents: If solvolysis remains problematic, changing the solvent to an aprotic one like DMF, Dioxane, or Toluene will eliminate the competing nucleophilic solvent.
-
Q1.3: My dichloropyrimidine has two potential reaction sites (C2 and C4). How can I control the regioselectivity of the amination?
A1.3: Regioselectivity in SNAr reactions of dichloropyrimidines is a critical and often complex challenge.
-
General Reactivity Trend: For many nucleophiles, substitution occurs preferentially at the C4 position.[9] This is often attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both ring nitrogens.[9][10]
-
Controlling Factors:
-
Sterics: Bulky nucleophiles may favor the more sterically accessible C4 position.
-
Electronics: The presence of an electron-withdrawing group at C5 strongly directs nucleophilic attack to the C4 position.[11]
-
Nucleophile Type: Interestingly, while secondary amines typically favor C4, it has been reported that tertiary amine nucleophiles can show excellent selectivity for the C2 position.[11][12]
-
Catalysis: Recent methods using copper(II) catalysts have shown promise in directing regioselectivity in the amination of polychlorinated pyrimidines.[13]
-
Section 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, especially with less activated aryl halides or when SNAr fails.[5][14][15] The reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with a halo-pyrimidine.
Buchwald-Hartwig Troubleshooting & FAQs
Q2.1: My Buchwald-Hartwig reaction is not working. What are the most critical parameters to check first?
A2.1: These reactions can be sensitive, and failure often points to one of several key areas.[16]
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Catalyst/Precatalyst Choice: Not all palladium sources are equal. Using a reliable precatalyst (e.g., Pd₂(dba)₃, or commercially available G3/G4 precatalysts) often gives more reproducible results than sources like Pd(OAc)₂.[16]
-
Ligand Selection: This is arguably the most critical variable. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the C-N bond-forming reductive elimination steps.[14][17] For heteroaryl halides, biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often excellent starting points.[17][18] Xantphos is also a widely used ligand for these transformations.[1]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[1][19] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for base-sensitive substrates, but may require higher temperatures or catalyst loadings.[7][18]
Q2.2: I am observing significant hydrodehalogenation (replacement of the halide with -H) instead of my desired product. What causes this and how can I stop it?
A2.2: Hydrodehalogenation is a common and frustrating side reaction.
-
Mechanism: This side reaction can occur via β-hydride elimination from a palladium amide intermediate, particularly when using primary aliphatic amines.[14][15] It can also result from catalyst decomposition or reactions with trace water.
-
Mitigation Strategies:
-
Ligand Choice: Employing sterically demanding ligands can shield the palladium center, disfavoring the geometry required for β-hydride elimination and promoting the desired reductive elimination.[14][15]
-
Protecting Groups: If your substrate contains other reactive sites, such as a free N-H on a pyrazole, this can interfere with the reaction, leading to polymerization or dehalogenation. Protecting such groups is crucial.[20]
-
Dry Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a proton source for the dehalogenation pathway.
-
Q2.3: The reaction works for my bromopyrimidine, but fails with the analogous chloropyrimidine. How can I adapt the conditions for the less reactive chloride?
A2.3: Aryl chlorides are notoriously more difficult substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the initial oxidative addition step more challenging.[16]
-
Specialized Ligands: Overcoming this barrier requires more specialized, highly active ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) were specifically developed to facilitate the coupling of aryl chlorides.[18]
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to drive the oxidative addition.
-
Precatalyst Systems: Consider using modern palladium precatalysts that are specifically designed for activating aryl chlorides.
Decision Workflow for Troubleshooting a Failed Buchwald-Hartwig Reaction
The following diagram outlines a logical workflow for diagnosing and solving common issues in Buchwald-Hartwig aminations.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 3: Experimental Protocols & Data
Table 1: Comparison of Conditions for SNAr Amination
This table summarizes representative conditions to illustrate the effect of base and solvent choice on the amination of halopyrimidines.
| Halopyrimidine | Amine | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference Notes |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (0.1) | Water | 60 | High | Water gave a higher rate than alcoholic solvents.[5][6] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl (1.0) | EtOH | 80 | High | Higher acid concentration led to solvolysis side-products.[5] |
| 2-Chloropyrimidine | Morpholine | KF (2.0) | Water | Reflux | 70 | KF/water is an effective "green" system for SNAr.[8] |
| 2-Chloro-5-ethylpyrimidine | Secondary Amine | i-Pr₂NEt (1.0) | Ethylene Glycol | 210 | 87 | Strong bases inhibited the reaction; hindered bases were optimal.[7] |
| 2,4,6-Trichloropyridine | Dimethylamine | NaOt-Bu (1.2) | H₂O | 140 | 99 | Water proved to be the optimal solvent for this transformation.[19] |
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol provides a starting point for the palladium-catalyzed amination of a generic chloropyrimidine. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the biarylphosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.2 M concentration).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to afford the desired aminopyrimidine.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
-
JACS Au. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Publications. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
ACS Omega. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
-
ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Publications. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Organic Letters. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
ResearchGate. (2022). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. DSpace@MIT. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
SciSpace. (1997). Palladium‐Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Retrieved from [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]
-
Sci-Hub. (n.d.). Selective Amination of Trihalopyridines. Retrieved from [Link]
-
ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. ACS Publications. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
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- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(Benzylamino)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.
I. Synthesis Overview: The Vilsmeier-Haack Approach
The most prevalent and industrially scalable method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent.[1][2] In this specific case, 2-(benzylamino)pyrimidine is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] The subsequent hydrolysis of the intermediate iminium salt yields the target aldehyde.[5]
While this method is robust, scaling up from laboratory to pilot or production scale introduces a unique set of challenges. This guide will focus on troubleshooting these specific scale-up issues.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield has significantly dropped upon scaling up. What are the likely causes?
Low yields upon scale-up are a common and frustrating issue. Several factors, often related to mass and heat transfer, can contribute to this problem.
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" where the exothermic formation of the Vilsmeier reagent and its subsequent reaction with the substrate can cause side reactions and degradation.
-
Troubleshooting:
-
Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and batch volume.
-
Monitor the power number of your mixing system to ensure turbulent flow.
-
Consider adding the POCl₃ subsurface to the DMF to improve initial dispersion.[6]
-
-
-
Poor Temperature Control: The Vilsmeier-Haack reaction is sensitive to temperature fluctuations.[6][7] The initial formation of the reagent is highly exothermic and requires careful cooling.[6] Subsequent heating to drive the reaction to completion must also be well-controlled.
-
Troubleshooting:
-
Utilize a reactor with a jacketed cooling/heating system and a calibrated temperature probe.
-
For large-scale reactions, consider a controlled, slow addition of POCl₃ to the DMF at 0-5°C to manage the exotherm.
-
After the addition of the 2-(benzylamino)pyrimidine, a controlled ramp to the optimal reaction temperature (often 60-80°C) is recommended.[1][6]
-
-
-
Incomplete Reaction: On a larger scale, it can be more challenging to ensure the reaction goes to completion.
-
Troubleshooting:
-
Q2: I'm observing the formation of significant impurities. How can I identify and minimize them?
Impurity profiles can change dramatically during scale-up. Understanding the potential side reactions is key to mitigation.
-
Unreacted Starting Material: This is often a result of the issues mentioned in Q1 (poor mixing, temperature control, or insufficient reaction time).
-
Formation of Chlorinated Byproducts: The Vilsmeier reagent can, under certain conditions, act as a chlorinating agent.[3][6]
-
Troubleshooting:
-
Maintain the lowest effective reaction temperature.
-
Ensure a rapid and efficient aqueous work-up to hydrolyze any reactive intermediates.[6]
-
-
-
Polymerization/Degradation Products: Overheating or prolonged reaction times can lead to the formation of tars and other polymeric materials.
-
Troubleshooting:
-
Strict temperature control is crucial.
-
Optimize the reaction time based on close monitoring.
-
-
Q3: The work-up and product isolation are proving difficult and hazardous at scale. What are the best practices?
Handling large volumes of corrosive and reactive materials requires careful planning and execution.
-
Quenching the Reaction: The quenching of excess POCl₃ with water is highly exothermic and can be dangerous if not controlled.[5][6][9]
-
Best Practice: The "Reverse Quench"
-
Prepare a separate, well-stirred vessel containing a large volume of crushed ice or ice-cold water.[5]
-
Slowly and carefully add the cooled reaction mixture to the ice water. This method allows for better dissipation of the heat generated.[5]
-
Ensure the quenching vessel has sufficient headspace to accommodate any potential splashing or gas evolution.
-
-
-
Product Precipitation and Filtration: The desired product should precipitate from the aqueous solution upon neutralization.
-
Troubleshooting:
-
Oily Product: If the product "oils out" instead of precipitating as a solid, try adjusting the pH, adding more water, or cooling the mixture for a longer period. Seeding with a small crystal of pure product can also induce crystallization.
-
Difficult Filtration: If the precipitate is very fine and clogs the filter, consider using a filter aid (e.g., Celite) or allowing the precipitate to age in the mother liquor to increase particle size.
-
-
-
Purification: While column chromatography may be suitable for small-scale purification, it is often not practical for large-scale production.
Q4: What are the critical safety considerations for the scale-up of this synthesis?
Safety must be the top priority, especially when handling hazardous reagents like phosphorus oxychloride.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[9][12][13]
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic.[5][6]
-
Control Measures:
-
Use a reactor with a reliable cooling system.
-
Perform additions of reactive reagents slowly and in a controlled manner.
-
Never add water directly to the reaction mixture containing POCl₃. Always perform a "reverse quench."[5]
-
-
III. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-(Benzylamino)pyrimidine
Reagents and Equipment:
-
2-(Benzylamino)pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Ice-water bath
-
Crushed ice
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Vilsmeier Reagent Formation:
-
Charge the jacketed reactor with anhydrous DMF.
-
Cool the DMF to 0-5°C using the jacketed cooling system.
-
Slowly add POCl₃ (1.1 - 1.5 equivalents) to the stirred DMF via the addition funnel, maintaining the internal temperature below 10°C.
-
Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.[6]
-
-
Formylation Reaction:
-
Add 2-(benzylamino)pyrimidine (1 equivalent) to the Vilsmeier reagent. The addition may be done portion-wise as a solid or as a solution in a minimal amount of anhydrous DMF.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70°C.[6]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate, larger vessel, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly add the reaction mixture to the ice-water slurry (reverse quench).[5]
-
Neutralize the resulting acidic solution with a sodium hydroxide solution to a pH of 7-8, which should cause the product to precipitate.
-
Stir the slurry for an additional 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration, and wash the filter cake with cold water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[10]
-
IV. Visualizations
Workflow for Vilsmeier-Haack Synthesis
Caption: A flowchart of the Vilsmeier-Haack synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the scale-up synthesis.
V. References
-
Rajput, P. S., & Haque, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
-
MDPI. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
Lanxess. (2015). Phosphorus oxychloride. Retrieved from [Link]
-
Svetlichnaya, N. V., Borodina, V. V., & Zubatyuk, R. (2004). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 40(1), 115-121.
-
Taylor & Francis Online. (2014). Multirings Aromatic Aldehyde Liquid Crystal with Azo Linkage and Their Photosensitivity in Mesophase. Retrieved from [Link]
-
Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. In Sustainable Catalysis (pp. 351-374).
-
ResearchGate. (2016). Synthesis of Liquid Crystalline Aromatic Aldehyde Compounds. Retrieved from [Link]
-
Google Patents. (n.d.). US6303827B1 - Process for making aromatic aldehydes. Retrieved from
-
Guzman, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry, 68(5), 791-794.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). phenyldichlorophosphine. Retrieved from [Link]
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Journal of Applicable Chemistry. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. 8(6), 2567-2573.
-
ResearchGate. (2021). Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. Retrieved from [Link]
-
Dr. Apurva Popat. (2022, November 26). Pyrimidine Synthesis Biochemistry [Video]. YouTube. [Link]
-
Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]
-
Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine. Retrieved from
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PubChem. (n.d.). 2-(Benzylthio)pyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). r/chemistry. [Link]
-
National Institutes of Health. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
-
SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Retrieved from
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Google Patents. (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. Retrieved from
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Journal of Chemical Health Risks. (n.d.). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]
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identifying impurities in 2-(benzylamino)pyrimidine-5-carbaldehyde samples
Introduction: The purity of 2-(benzylamino)pyrimidine-5-carbaldehyde is paramount for its successful application in research and drug development. As a key intermediate, even trace impurities can significantly impact downstream reaction yields, biological activity, and safety profiles. This guide provides a comprehensive resource for researchers to identify, troubleshoot, and understand the common impurities encountered in samples of this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has a distinct yellow to brownish color, whereas I expected an off-white solid. Is this a cause for concern?
A1: Yes, a significant deviation from a white or pale-yellow color often indicates the presence of impurities. This discoloration can arise from several sources:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, which can form colored byproducts.
-
Residual Reagents: Incomplete purification can leave colored starting materials or reaction intermediates.
-
Degradation: Prolonged exposure to light, air, or elevated temperatures can cause the compound to degrade, leading to the formation of complex, often colored, polymeric material.
We recommend performing a simple Thin Layer Chromatography (TLC) analysis as a first step. If you observe multiple spots where you expect only one, further investigation using the methods described in this guide is necessary.
Q2: I'm seeing an unexpected peak in my High-Performance Liquid Chromatography (HPLC) chromatogram. How do I begin to identify it?
A2: An unknown peak is a common issue. A systematic approach is the most effective way to identify it.
-
Mass Spectrometry Data: The most crucial first step is to obtain mass data for the peak using Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weight of the unknown peak is the single most informative piece of data for proposing potential structures.[1]
-
Review the Synthesis: Consider the reagents, intermediates, and byproducts of the synthetic route used to prepare the compound.[2] Common impurities are often unreacted starting materials or products of side reactions.
-
Consider Degradation: Think about how the parent compound might degrade. The most likely points of instability on this compound are the aldehyde and the benzylamino groups.[3][4]
This guide provides a detailed workflow for this process.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum looks mostly correct, but there are small, unidentifiable signals. What should I look for?
A3: Minor signals in an NMR spectrum can often be overlooked but are key to identifying impurities.[5]
-
Check the Aldehyde Region: Look for a diminished integration of the aldehyde proton signal (typically around 9-10 ppm) and the potential appearance of a new, broad signal further downfield, which could indicate the corresponding carboxylic acid.
-
Look for Solvent Peaks: Ensure the small peaks do not correspond to residual solvents from the purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane).
-
Benzyl Group Signals: Check the integration of the benzylic CH₂ and the aromatic protons against the pyrimidine ring protons. An inconsistent ratio could suggest an impurity containing one of these fragments.
Troubleshooting & Analytical Workflows
This section provides detailed protocols and logical frameworks for investigating impurities. The choice of analytical technique should be guided by the specific research question and the level of structural detail required.[5]
Logical Workflow for Impurity Identification
The following workflow provides a systematic path from observing an anomaly to confirming an impurity's structure.
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-(benzylamino)pyrimidine-5-carbaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(benzylamino)pyrimidine-5-carbaldehyde. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of workup procedures for reactions involving this versatile intermediate. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement effective solutions for successful product isolation and purification.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry, valued for its pyrimidine core, a scaffold present in numerous bioactive molecules. However, the presence of the benzylamino group, the pyrimidine ring, and the reactive aldehyde functionality presents unique challenges during reaction workup and purification. This guide is structured to address these challenges head-on, providing practical, field-proven insights.
Core Principles of a Successful Workup
A successful workup for reactions involving this compound hinges on a few key principles:
-
Understanding Potential Side Reactions: Anticipating common byproducts is the first step to devising an effective purification strategy.
-
Strategic Quenching: The method of quenching your reaction can significantly impact the purity of your crude product.
-
Effective Liquid-Liquid Extraction: Choosing the right organic solvent and aqueous washes is critical for removing impurities.
-
Targeted Purification: Whether through chromatography or crystallization, the final purification step must be tailored to the specific properties of your target molecule and the remaining impurities.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve common problems encountered during the workup of reactions with this compound.
Issue 1: Low or No Desired Product in the Crude Mixture
Symptom: After an aqueous workup and solvent removal, you obtain a low yield of your desired product, or it's absent altogether upon analysis (e.g., by TLC or LC-MS).
Possible Causes & Solutions:
-
Product is Water-Soluble: The benzylamino and pyrimidine moieties can impart some degree of water solubility, especially if your product is protonated or has other polar functional groups.
-
Troubleshooting Steps:
-
Analyze the Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small aliquot, neutralize it if necessary, and extract it with a small amount of a different organic solvent (e.g., ethyl acetate). Analyze this extract by TLC or LC-MS to see if your product is present.
-
Brine Wash: During the workup, use a saturated sodium chloride (brine) solution for the final aqueous wash. This will decrease the solubility of your organic product in the aqueous phase.
-
Back-Extraction: If your product is indeed in the aqueous layer, you may need to perform a back-extraction. Adjust the pH of the aqueous layer to ensure your product is in a neutral form, then extract multiple times with a suitable organic solvent.
-
-
-
Product Instability: Your product may be unstable to the acidic or basic conditions of the workup. While the pyrimidine core is generally stable in acidic conditions, other functional groups in your product might not be.[1][2]
-
Troubleshooting Steps:
-
Stability Test: Before performing the workup on your entire reaction, take a small sample of the reaction mixture and subject it to the planned acidic or basic wash. Analyze the sample by TLC to see if any degradation occurs.
-
Neutral Workup: If your product is sensitive to acid or base, perform a neutral workup. Quench the reaction with water or a saturated ammonium chloride solution, and then perform the extraction.
-
-
-
Incomplete Reaction: The issue may not be the workup but the reaction itself.
-
Troubleshooting Steps:
-
Reaction Monitoring: Always monitor your reaction to completion using an appropriate technique (TLC, LC-MS, or NMR).
-
Reagent Purity: Ensure the purity of your this compound and other reagents.
-
-
Issue 2: Presence of a Persistent, Unidentified Impurity
Symptom: Your crude product shows a significant spot on the TLC or a peak in the LC-MS that does not correspond to your starting material or desired product.
Possible Causes & Solutions:
-
Oxidation to Carboxylic Acid: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Troubleshooting Steps:
-
Minimize Air Exposure: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Basic Wash: To remove the carboxylic acid impurity, perform a wash with a mild basic solution like saturated sodium bicarbonate during the aqueous workup. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Be cautious, as your product's stability to base should be confirmed.
-
-
-
Side Products from Specific Reactions:
-
Reductive Amination: A common side reaction is the self-condensation of the aldehyde.
-
Wittig Reaction: A major byproduct is triphenylphosphine oxide.
-
Knoevenagel Condensation: Potential byproducts include the Knoevenagel adduct (the product of condensation without subsequent cyclization) or uncyclized intermediates.[3][4]
-
Troubleshooting and Purification:
-
Chromatography: Flash column chromatography is often the most effective way to separate these byproducts. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically effective.
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one where your product has high solubility at elevated temperatures and low solubility at room temperature.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reductive amination reaction with this compound?
A1: A typical workup for a reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB) is as follows:
-
Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Wash: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q2: How do I remove triphenylphosphine oxide after a Wittig reaction?
A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Here are a few strategies for its removal:
-
Precipitation: Triphenylphosphine oxide is often less soluble in non-polar solvents than the desired alkene product. After the reaction, you can evaporate the solvent and triturate the residue with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide should precipitate as a white solid and can be removed by filtration.[7]
-
Chromatography: If precipitation is not effective, flash column chromatography is a reliable method for separating your product from triphenylphosphine oxide.
Q3: Is the N-benzylamino group stable during an aqueous workup?
A3: The N-benzylamino group is generally stable under standard aqueous workup conditions, including mild acid and base washes. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided. Catalytic hydrogenation conditions will cleave the N-benzyl group.
Q4: My product is an oil and I can't crystallize it. What are my purification options?
A4: If your product is an oil, flash column chromatography is the primary method of purification. If you are still having difficulty with purity, you can consider the following:
-
Salt Formation: If your product has a basic nitrogen (which the pyrimidine ring does), you can try forming a salt (e.g., a hydrochloride or tartrate salt), which may be a crystalline solid that is easier to purify by recrystallization.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit more resource-intensive, option.
Experimental Protocols & Workflows
Protocol 1: General Aqueous Workup
This protocol is a good starting point for many reactions involving this compound.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake gently. Allow the layers to separate.
-
Separation: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Diagram: Troubleshooting Low Product Yield
Caption: A workflow for diagnosing the cause of low product yield after workup.
References
- BenchChem. (2025). Overcoming Side Reactions in Pyrimidine Synthesis. BenchChem Tech Support.
- BenchChem. (2025). Common Side Reactions in the Synthesis of Pyrimidines and Their Prevention. BenchChem Tech Support.
- BenchChem. (2025). Troubleshooting Guide for Reductive Amination of 2-Aminobenzaldehydes. BenchChem Tech Support.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
- Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction.
- University of the Incarnate Word. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!.
- Organic Chemistry Portal. (n.d.). Benzylamines.
- ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- BenchChem. (2025).
- Chemistry LibreTexts. (2019). 18.
- Google Patents. (n.d.). Purification of carboxylic acid esters containing aldehydes and/or acetals.
- University of Rochester. (n.d.).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- University of Rochester. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Tech Support.
- Eastern Mediterranean University. (2023).
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- PubMed. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.
- ResearchGate. (2025). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.
- National Institutes of Health. (2024).
- ResearchGate. (2010). Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters.
- Sigma-Aldrich. (n.d.). 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Echemi. (n.d.). 2-(BENZYLAMINO)
- MDPI. (2024). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Benzylamino)pyrimidine-5-carbaldehyde and Other 2-Aminopyrimidine Derivatives
In the landscape of medicinal chemistry, the 2-aminopyrimidine scaffold stands out as a privileged structure, forming the backbone of numerous biologically active molecules.[1][2] Its inherent ability to engage in various biological interactions has led to the development of a wide range of therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 2-(benzylamino)pyrimidine-5-carbaldehyde and other key 2-aminopyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and kinase inhibitory properties, supported by experimental data and detailed protocols.
The 2-Aminopyrimidine Core: A Versatile Scaffold
The 2-aminopyrimidine moiety is a key structural feature in many approved drugs, including the kinase inhibitors Imatinib and Dasatinib.[3] Its versatility stems from the presence of multiple sites for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group at the 2-position can be a hydrogen bond donor, facilitating interactions with biological targets.[1]
Comparative Biological Activities
Anticancer Activity
2-Aminopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4][5]
This compound: An Insight into Potential Activity
While specific experimental data on the anticancer activity of this compound is limited in publicly available literature, we can infer its potential based on the structure-activity relationships (SAR) of related compounds. The presence of the benzylamino group at the 2-position is a common feature in many kinase inhibitors.[6] This group can occupy the hydrophobic pocket of the ATP-binding site of kinases. The carbaldehyde group at the 5-position is an electron-withdrawing group that can modulate the electronic properties of the pyrimidine ring and potentially engage in hydrogen bonding or covalent interactions with the target protein.
Comparison with Other 2-Aminopyrimidine Derivatives
Numerous studies have demonstrated the potent anticancer effects of various 2-aminopyrimidine derivatives. For instance, a series of 2,4,5-substituted pyrimidines have been identified as tubulin polymerization inhibitors with significant antiproliferative activity.[7] Furthermore, 2-anilinopyrimidine derivatives have been shown to act as dual Aurora A/VEGF-R kinase inhibitors.[4] The substitution pattern on the 2-amino group and the pyrimidine core plays a crucial role in determining the potency and selectivity of these compounds.[5]
Quantitative Comparison of Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2,4,5-Trisubstituted Pyrimidines | BEL-7402 (Hepatocellular Carcinoma) | 0.016 - 0.062 | Tubulin Polymerization Inhibition | [7] |
| 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones | Various | Single-digit µM | Aurora A/VEGF-R Kinase Inhibition | [4] |
| 2-Anilino-4-(benzimidazol-2-yl)pyrimidines | NCI 60 cell line panel | Sub-micromolar | Multi-kinase Inhibition | [8] |
| Pyrimidine-5-carbonitrile derivatives | HCT-116 (Colon Cancer) | 1.14 - 32.16 | VEGFR-2 Inhibition | [9][10] |
| N-benzyl counterpart of RDS 3442 | Glioblastoma, Breast, Oral, Colon Cancer | 4 - 8 | Inhibition of cell proliferation | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for MTT Assay
Caption: A stepwise workflow of the MTT assay for determining cell viability.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Aminopyrimidine derivatives have shown promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11]
Inferring the Antimicrobial Potential of this compound
The benzylamino moiety has been incorporated into various antimicrobial compounds.[12] The aldehyde group at the 5-position could potentially react with nucleophilic residues in microbial enzymes or proteins, contributing to its antimicrobial effect. The overall lipophilicity of the molecule, influenced by the benzyl group, would also play a role in its ability to penetrate microbial cell membranes.
Comparative Analysis of 2-Aminopyrimidine Derivatives
Studies have reported the synthesis and evaluation of numerous 2-aminopyrimidine derivatives with significant antimicrobial activity. For example, certain Schiff bases derived from aminophenols have demonstrated notable antibacterial and antifungal properties.[13] The nature and position of substituents on the pyrimidine ring and the 2-amino group are critical for determining the antimicrobial spectrum and potency.[14]
Quantitative Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Benzylidene-3-oxobutanamide derivatives | Staphylococcus aureus (MRSA) | 2 | [12] |
| 2-Benzylidene-3-oxobutanamide derivatives | Acinetobacter baumannii (MDR) | >32 | [12] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [15] |
| Plant-based natural compounds (e.g., Cinnamaldehyde) | Acinetobacter baumannii | 1.5 - 6 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution Assay
Caption: Mechanism of action of 2-aminopyrimidine-based kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminopyrimidine derivatives is highly dependent on their substitution patterns.
-
2-Position: The nature of the substituent on the amino group is critical for target engagement. Aromatic or bulky aliphatic groups often enhance potency by occupying hydrophobic pockets in the target protein.
-
4- and 6-Positions: Modifications at these positions can influence selectivity and physicochemical properties.
-
5-Position: Substituents at this position can fine-tune the electronic properties of the pyrimidine ring and introduce additional interaction points with the target. In the case of this compound, the aldehyde group is a key feature. Bioisosteric replacement of the aldehyde with other functional groups like a nitrile or a small heterocyclic ring could be a strategy to modulate activity and improve pharmacokinetic properties. [17][18][19][20][21]
Conclusion
The 2-aminopyrimidine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. While specific biological data for this compound is not extensively documented, a comparative analysis of structurally related compounds suggests its potential as an anticancer, antimicrobial, and kinase inhibitory agent. The presence of the benzylamino group at the 2-position and the carbaldehyde at the 5-position provides a unique combination of structural features that warrant further investigation. The experimental protocols and SAR insights provided in this guide offer a framework for the systematic evaluation of this and other novel 2-aminopyrimidine derivatives, paving the way for the development of next-generation therapeutics.
References
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2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. (2012). European Journal of Medicinal Chemistry. [Link]
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Structure-Activity Relationships for the Interactions of 2'- and 3'-(O)-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. (n.d.). National Institutes of Health. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. [Link]
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Bioisosterism. (n.d.). Drug Design Org. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). Molecules. [Link]
-
New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]
-
In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. (n.d.). PubMed. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). RSC Publishing. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing. [Link]
-
Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021). ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (n.d.). MDPI. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Molecules. [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. [Link]
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Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). National Institutes of Health. [Link]
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An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. [Link]
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5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. (2016). European Journal of Medicinal Chemistry. [Link]
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2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Structural Validation of 2-(benzylamino)pyrimidine-5-carbaldehyde: The Definitive Role of X-ray Crystallography
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel synthetic compounds is a foundational requirement for advancing therapeutic and materials science research. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless biologically active molecules.[1] The precise three-dimensional arrangement of atoms in a molecule, including its conformation and intermolecular interactions, dictates its function. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-(benzylamino)pyrimidine-5-carbaldehyde , a key heterocyclic intermediate. We will demonstrate the unparalleled power of Single-Crystal X-ray Crystallography as the gold standard for absolute structure determination and compare its evidentiary value against complementary spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Target Molecule: this compound
This compound (Molecular Formula: C₁₂H₁₁N₃O, Molecular Weight: 213.24 g/mol ) is a derivative of pyrimidine, a heterocyclic aromatic compound central to numerous biological molecules and synthetic drugs.[2][3] Its structure features a pyrimidine ring substituted with a benzylamino group at the 2-position and a reactive carbaldehyde (aldehyde) group at the 5-position. This combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules with potential applications in medicinal chemistry, particularly as kinase inhibitors or building blocks for other targeted therapies.[4][5]
Given its potential role in drug discovery, confirming the exact connectivity, conformation, and potential for intermolecular interactions (like hydrogen bonding) is not merely academic—it is critical for understanding its structure-activity relationship (SAR).
| Compound Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 946778-44-5[3] |
| Molecular Formula | C₁₂H₁₁N₃O[3] |
| Molecular Weight | 213.24[3] |
| Predicted XLogP3 | 1.5[3] |
The Gold Standard: Single-Crystal X-ray Crystallography
While techniques like NMR and MS provide essential information about a molecule's constitution, they are fundamentally indirect methods for determining the three-dimensional structure.[6] X-ray crystallography is a direct imaging technique that maps the electron density of a molecule, providing an unambiguous and high-resolution 3D model of the compound as it exists in the solid state.[7][8] This makes it the definitive method for absolute structural proof.[6]
Causality of the Experimental Workflow
The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success. The underlying principle is that a crystal, with its perfectly ordered three-dimensional lattice, will diffract X-rays in a predictable pattern. By measuring the angles and intensities of these diffracted beams, one can mathematically reconstruct the electron density map of the molecule.[7]
Caption: Experimental workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Crystallization
The most significant bottleneck in X-ray crystallography is often growing a single crystal of sufficient size (>0.1 mm) and quality.[7][9] For a small organic molecule like this compound, slow evaporation is a primary and effective method.[9]
Objective: To grow diffraction-quality single crystals of this compound.
Principle: The compound's solubility is carefully manipulated by the slow evaporation of a solvent, allowing molecules to arrange themselves gradually into a low-energy, highly ordered crystal lattice. The choice of solvent is paramount, as it influences crystal packing and morphology.[10]
Methodology:
-
Purity Confirmation: Ensure the compound is highly pure (>99%) using NMR or LC-MS. Impurities can inhibit crystallization or become incorporated into the lattice, degrading crystal quality.[10]
-
Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.[10] For this molecule, a polar aprotic solvent like ethyl acetate is a good starting point.
-
Solution Preparation: Prepare a nearly saturated solution by dissolving 5-10 mg of the compound in 1-2 mL of the chosen solvent (e.g., ethyl acetate) in a clean, dust-free glass vial.[9] Gentle warming can be used to fully dissolve the solute.[6]
-
Slow Evaporation Setup: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This restricts the rate of evaporation, which is crucial for growing large, well-ordered crystals.
-
Incubation: Place the vial in a location free from vibration and significant temperature fluctuations.[10] Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove a single crystal using a nylon loop and mount it on the goniometer head of the diffractometer.
Data Interpretation: The Unambiguous Result
The final output is a Crystallographic Information File (CIF), a standard format endorsed by the International Union of Crystallography (IUCr).[11][12] This file contains the definitive atomic coordinates, bond lengths, bond angles, and torsion angles.
Hypothetical Crystallographic Data for this compound:
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (a, b, c) | 8.52 Å, 15.11 Å, 7.98 Å | Dimensions of the repeating crystal lattice box. |
| β Angle | 98.7° | The angle for the monoclinic system. |
| R-factor (R1) | 0.045 (4.5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value <5% indicates an excellent model. |
| Key Bond Length | C=O (aldehyde): 1.21 Å | Confirms the double bond character of the carbonyl group. |
| Key Torsion Angle | C4-C5-C(aldehyde)-O | Defines the orientation of the aldehyde group relative to the pyrimidine ring. |
This data provides an absolute, high-precision 3D structure, resolving any ambiguity about tautomers, isomers, or conformation that other techniques cannot.[4]
Orthogonal Validation: Spectroscopic & Spectrometric Methods
While X-ray crystallography provides the definitive structure, other techniques are indispensable for routine characterization, purity assessment, and providing complementary data, especially on the molecule's behavior in solution.[1][4]
Caption: Relationship between analytical techniques and the structural information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information on the chemical environment and connectivity of atoms.[4]
Protocol:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
-
Acquire ¹H NMR spectra to identify proton environments, multiplicities (splitting patterns), and integrations (proton count).[1]
-
Acquire proton-decoupled ¹³C NMR spectra to identify all unique carbon environments.[4]
Hypothetical NMR Data (in DMSO-d₆):
| Technique | Chemical Shift (δ, ppm) | Assignment | Inference |
| ¹H NMR | 9.85 (s, 1H) | Aldehyde (-CHO) | Confirms presence of aldehyde proton. |
| 8.60 (s, 2H) | Pyrimidine H4, H6 | Aromatic protons on the pyrimidine ring. | |
| 8.10 (t, 1H) | Amine (-NH) | Exchangeable proton of the secondary amine. | |
| 7.20-7.40 (m, 5H) | Benzyl (-CH₂Ph ) | Protons of the phenyl ring. | |
| 4.65 (d, 2H) | Benzyl (-CH₂ Ph) | Methylene protons adjacent to the amine. | |
| ¹³C NMR | 192.1 | Aldehyde (C=O) | Carbonyl carbon signal. |
| 162.5, 160.1, 158.4 | Pyrimidine Ring Carbons | Carbons within the heterocyclic ring. | |
| 138.2, 128.7, 127.5 | Benzyl Phenyl Carbons | Aromatic carbons of the benzyl group. | |
| 45.3 | Benzyl Methylene (CH₂) | Aliphatic carbon signal. |
NMR confirms the carbon-hydrogen framework and the presence of all functional groups, but it describes an average structure in solution and provides no direct information on bond angles or solid-state packing.[13][14]
Mass Spectrometry (MS)
MS provides the exact molecular weight and can offer structural clues through fragmentation analysis.[2][4]
Protocol:
-
Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent like methanol.[1]
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Acquire the mass spectrum in positive ion mode.
Expected MS Data:
-
[M+H]⁺ Ion: m/z 214.0975 (Calculated for C₁₂H₁₂N₃O⁺: 214.0975)
-
Significance: The high-resolution mass confirms the elemental composition (C₁₂H₁₁N₃O), ruling out alternative formulas. Fragmentation would likely show loss of the benzyl group or aldehyde moiety, further supporting the proposed structure.
Head-to-Head Comparison: The Power of Synergy
No single technique tells the whole story. A robust structural validation relies on the synergy of multiple, orthogonal methods. However, their roles and the certainty they provide are distinct.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction from a single crystal[7] | Nuclear spin resonance in a magnetic field[15] | Mass-to-charge ratio of ionized molecules[4] |
| Sample Phase | Solid (single crystal)[6] | Solution[1] | Solution or Solid |
| Information | Absolute 3D structure , stereochemistry, bond lengths/angles, packing[4][6] | Atomic connectivity (2D structure), chemical environments, solution dynamics[4][13] | Molecular formula (high-res), molecular weight, fragmentation patterns[4] |
| Key Strength | Unambiguous, definitive structural proof[6] | Rich structural information in a biologically relevant (solution) state[15] | High sensitivity and confirmation of elemental composition[4] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain[4][6] | Indirect 3D information; cannot determine solid-state conformation[13] | Cannot distinguish between isomers; provides no stereochemical data[4] |
| Role in Validation | Definitive Confirmation | Primary Elucidation | Formula Confirmation |
Conclusion
For the structural validation of this compound, a multi-technique approach is essential for comprehensive characterization. NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution, while high-resolution mass spectrometry provides definitive confirmation of the elemental formula.
However, only Single-Crystal X-ray Crystallography can provide the absolute, high-resolution three-dimensional structure. It directly visualizes the atomic arrangement, confirming bond lengths, bond angles, and the specific conformation adopted in the solid state. This level of detail is irrefutable and essential for applications in drug design and materials science, where subtle differences in 3D structure can lead to dramatic changes in biological activity or material properties. Therefore, while NMR and MS are crucial supporting techniques, X-ray crystallography stands alone as the gold standard for the ultimate and unambiguous validation of a molecular structure.
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Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 406-422. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 2-(benzylamino)pyrimidine-5-carbaldehyde Derivatives
Introduction: The Rise of the Pyrimidine Scaffold in Kinase Inhibitor Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1] Its derivatives, such as those derived from 2-(benzylamino)pyrimidine-5-carbaldehyde, are particularly adept at targeting the ATP-binding pocket of protein kinases due to their hydrogen bonding capabilities.[2] Protein kinases are a major class of "druggable" targets, but their high structural homology necessitates a rigorous, multi-tiered approach to in vitro assay validation to ensure that a compound's potency and selectivity are accurately characterized before advancing to preclinical and clinical stages.[3][4]
This guide provides a comprehensive framework for the validation of in vitro assays for a hypothetical novel compound, "Cpd-PYR," derived from the this compound scaffold. We will proceed through a logical cascade, from a high-throughput biochemical screen to a physiologically relevant cell-based assay and finally to a broad selectivity assessment, explaining the causality behind each experimental choice and providing actionable protocols.
The Tiered Validation Workflow: From Biochemical Potency to Cellular Efficacy
A robust validation strategy does not rely on a single assay. Instead, it employs a tiered approach to build confidence in the data and to understand the compound's behavior in increasingly complex biological systems. This workflow ensures that resources are focused on the most promising candidates.
Caption: Tiered workflow for kinase inhibitor assay validation.
Part 1: Primary Validation: High-Throughput Biochemical Potency
The first step is to determine if Cpd-PYR directly interacts with its intended purified kinase target, for instance, a receptor tyrosine kinase like VEGFR-2, which is a key mediator of angiogenesis and a common target in oncology.[5][6] For primary screening, a high-throughput, robust, and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced, and its luminescent readout is less susceptible to compound interference than fluorescence-based methods.[7]
The validation of this assay is paramount and must be performed according to established guidelines to ensure data reliability.[8][9] Key validation parameters include enzyme titration, reaction linearity, and determination of the Z' factor, a statistical measure of assay quality.[4][10]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Table 1: Biochemical Assay Validation Summary for Cpd-PYR against VEGFR-2
| Parameter | Experimental Condition | Result | Acceptance Criteria | Rationale |
| Enzyme Titration | 0.5 - 10 ng/well VEGFR-2 | Optimal: 2.5 ng/well | Linear signal increase with enzyme concentration | To find an enzyme concentration on the linear portion of the titration curve, ensuring sensitivity to inhibition.[10] |
| ATP Concentration | Set at apparent Km (15 µM) | 15 µM | Near Km | Using ATP at its Km provides a sensitive measure for ATP-competitive inhibitors.[11][12] |
| Reaction Time | 0 - 120 minutes | Linear up to 60 min | Reaction rate is linear for the chosen duration | Ensures that substrate/ATP depletion does not affect inhibitor potency calculations.[10] |
| Signal to Background | Max Signal / Min Signal | 125 | > 10 | A high ratio indicates a large dynamic range for detecting inhibition. |
| Z' Factor | 32 max / 32 min signal wells | 0.82 | > 0.5 | A Z' factor > 0.5 indicates an excellent assay suitable for high-throughput screening (HTS). |
| Biochemical IC50 | 10-point dose response | 45 nM | N/A | This is the primary measure of the compound's potency against the purified enzyme.[3] |
Part 2: Secondary Validation: Confirming Cellular Activity
A potent biochemical IC₅₀ is a promising start, but it doesn't guarantee activity in a cellular environment. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex milieu of the cytoplasm. Therefore, the next tier of validation involves a cell-based assay.[13]
For Cpd-PYR, a human cancer cell line known to be dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVEC) or certain tumor lines, is an appropriate model.[14] A cell viability assay, like the CellTiter-Glo® Luminescent Cell Viability Assay, is a suitable choice. It quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cytostatic or cytotoxic effects.[15]
Table 2: Cell-Based Assay Validation and Efficacy of Cpd-PYR
| Parameter | Cell Line | Result | Rationale |
| Optimal Seeding Density | HUVEC | 5,000 cells/well | Ensures cells are in the exponential growth phase during the assay, providing a robust signal window.[16] |
| DMSO Tolerance | HUVEC | < 0.5% | Determines the maximum vehicle concentration that does not impact cell viability, preventing false positives.[10] |
| Cellular IC50 | HUVEC | 210 nM | Measures the compound's effectiveness in a physiological context. The rightward shift from the biochemical IC₅₀ is expected and can be due to factors like cell permeability and plasma protein binding. |
| Selectivity Index (Conceptual) | HUVEC vs. Normal Fibroblast | > 10-fold | A comparison against a non-target-dependent cell line gives an early indication of selectivity and potential therapeutic window.[17][18] |
The validation of cell-based assays involves optimizing parameters like cell seeding density and incubation time to ensure reproducibility.[10][19] The consistent determination of an IC₅₀ value across multiple experiments provides confidence in the compound's cellular potency.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Part 3: Comparative Analysis of Alternative Assay Platforms
While the ADP-Glo™ assay is an excellent choice for HTS, it is crucial to understand the landscape of alternative technologies. Each platform has distinct advantages and disadvantages, and the choice depends on the specific goals of the screen (e.g., primary screening vs. detailed mechanistic studies).[20]
Table 3: Comparison of In Vitro Kinase Assay Technologies
| Technology | Principle | Pros | Cons | Best For |
| Luminescence (e.g., ADP-Glo™) | Enzymatic conversion of ADP to ATP, driving a luciferase reaction.[7] | High throughput, high sensitivity, homogeneous ("add-mix-read"). | Indirect measurement, potential for ATP-ase interference. | Primary HTS, IC₅₀ determination. |
| Radiometric ([³³P]-ATP) | Measures direct incorporation of radiolabeled phosphate onto a substrate.[12][21] | "Gold standard," direct, highly sensitive, quantitative. | Safety concerns, waste disposal, low throughput, requires separation step. | Orthogonal validation, detailed kinetic studies. |
| TR-FRET (e.g., LanthaScreen™) | Time-Resolved Fluorescence Resonance Energy Transfer between an antibody and a tracer.[22] | Homogeneous, high throughput, ratiometric measurement reduces noise. | Prone to light scattering/quenching interference from compounds. | Primary HTS, binding affinity (Kd) studies. |
| Biophysical (e.g., SPR) | Measures changes in refractive index as compound binds to immobilized kinase.[21] | Label-free, provides real-time kinetics (Kon, Koff), mechanistic insights. | Lower throughput, requires specialized equipment, can be costly. | Lead optimization, mechanism of action studies. |
Part 4: Ensuring Trustworthiness: Off-Target Selectivity Profiling
A critical aspect of trustworthiness is demonstrating that the compound is selective for its intended target. Given the conserved nature of the ATP binding site across the human kinome, off-target activity is a major cause of clinical toxicity.[23] Therefore, Cpd-PYR must be screened against a broad panel of kinases. This is typically done at a single high concentration (e.g., 1 µM) to identify any potential interactions.
Services like Eurofins' KINOMEscan® (a binding assay) or Reaction Biology's activity-based panels provide a comprehensive overview of a compound's selectivity profile.[11][24] The data allows for the calculation of selectivity scores, which help quantify the compound's specificity.[25]
Table 4: Hypothetical Kinase Selectivity Profile for Cpd-PYR at 1 µM
| Kinase Target | % Inhibition at 1 µM | Implication |
| VEGFR-2 (On-Target) | 98% | Confirms potent on-target activity. |
| EGFR | 15% | Minor activity, likely not physiologically relevant. |
| FGFR1 | 65% | Significant off-target activity identified. Requires follow-up IC₅₀ determination. |
| CDK2 | 5% | No significant activity. |
| ABL1 | 8% | No significant activity. |
| ... (400+ other kinases) | < 10% | Generally clean profile, but FGFR1 hit needs investigation. |
This profiling is not merely a checkbox; it is a critical, self-validating step. The identification of the FGFR1 off-target activity for Cpd-PYR is an actionable insight that directs the next steps for the medicinal chemistry team, who may seek to improve selectivity through further chemical modifications.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Biochemical Assay for VEGFR-2 IC₅₀ Determination
-
Reagent Preparation : Prepare 1x Kinase Buffer, ATP solution (30 µM), and VEGFR-2 enzyme (5 ng/µL) in 1x Kinase Buffer. Prepare a peptide substrate solution.[6]
-
Compound Plating : Perform a serial dilution of Cpd-PYR in DMSO, then dilute into the assay plate (e.g., 384-well) to achieve final concentrations from 10 µM to 0.1 nM. Include "max signal" (DMSO vehicle) and "min signal" (no enzyme) controls.
-
Kinase Reaction : Add 2.5 µL of the VEGFR-2 enzyme/substrate mix to each well. Add 2.5 µL of the compound dilutions. Initiate the reaction by adding 5 µL of 30 µM ATP solution.
-
Incubation : Mix gently and incubate the plate at 30°C for 60 minutes.[26]
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition : Read luminescence on a plate reader. Calculate % inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: CellTiter-Glo® Cell Viability Assay for Cellular IC₅₀ Determination
-
Cell Plating : Seed HUVEC cells in a 96-well, clear-bottom white plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment : Prepare serial dilutions of Cpd-PYR in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (0.5% DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition : Read luminescence on a plate reader. Normalize the data to the vehicle control and plot the results to determine the cellular IC₅₀.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Benzylamino)pyrimidine-5-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to effectively compete for the kinase hinge region, a highly conserved binding site. The 2-(benzylamino)pyrimidine-5-carbaldehyde core represents a versatile platform within this class, offering multiple points for chemical modification to optimize potency and selectivity. However, this inherent affinity for a conserved ATP binding pocket across the kinome presents a significant challenge: the potential for cross-reactivity, or off-target binding.[1][2]
Understanding and meticulously characterizing the selectivity profile of any new chemical entity is not merely an academic exercise; it is a critical step in drug development that directly impacts therapeutic efficacy and patient safety. Off-target effects can lead to unforeseen toxicities or confound the interpretation of pharmacological studies. This guide provides a comparative framework and detailed experimental methodologies for assessing the cross-reactivity of this compound derivatives, grounded in the principles of rigorous scientific validation.
The Basis of Pyrimidine-Kinase Interactions and the Selectivity Challenge
The pyrimidine core's utility stems from its ability to form crucial hydrogen bonds with the backbone of the kinase hinge region.[2] Specifically, the nitrogens within the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of ATP. The 2-amino group can provide an additional hydrogen bond donor, further anchoring the inhibitor in the active site.[2] While this interaction is key to on-target potency, the high degree of structural conservation in the ATP-binding sites across the ~500 members of the human kinome means that many kinases can accommodate this pyrimidine motif, leading to poor selectivity.[1][2]
The benzylamino and carbaldehyde groups at the 2- and 5-positions, respectively, are critical for tuning selectivity. Modifications to the benzyl ring can exploit less conserved regions adjacent to the ATP pocket, while the carbaldehyde offers a reactive handle for further derivatization. The goal of a cross-reactivity study is to determine how well these modifications steer the compound towards its intended target while avoiding others.
Comparative Selectivity Analysis: An Illustrative Guide
To demonstrate how cross-reactivity data is evaluated, the following table presents a hypothetical but representative selectivity profile for a this compound derivative (Compound X). The data is synthesized from published results for structurally related pyrimidine-based inhibitors to illustrate the comparative process.[3][4][5] The objective is to quantify the inhibitory activity (expressed as IC50, the concentration required to inhibit 50% of an enzyme's activity) against the primary target and a panel of representative off-target kinases.
Table 1: Illustrative Kinase Selectivity Profile of Compound X
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity Fold (vs. Target Kinase A) | Rationale for Inclusion in Panel |
| Target Kinase A | Tyrosine Kinase | 15 | 1x | Primary Therapeutic Target |
| Off-Target Kinase B | Tyrosine Kinase | 150 | 10x | Structurally related family member |
| Off-Target Kinase C | Tyrosine Kinase | >10,000 | >667x | Structurally related family member |
| Off-Target Kinase D | Serine/Threonine Kinase | 850 | 57x | Different kinase family |
| Off-Target Kinase E | Serine/Threonine Kinase | 5,200 | 347x | Different kinase family |
| Off-Target Kinase F | Lipid Kinase | >10,000 | >667x | Different kinase class |
Interpretation: In this example, Compound X is highly potent against its intended target (Target Kinase A). It shows a tenfold weaker activity against a closely related kinase (Kinase B) and minimal activity against another (Kinase C), suggesting good selectivity within the target family. The compound is significantly less active against kinases from other families, indicating a favorable broader selectivity profile. This quantitative comparison is essential for lead candidate selection.
Methodologies for Comprehensive Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-tiered approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular assays.
Tier 1: In Vitro Kinome-Wide Profiling
The foundational step is to screen the derivative against a large, representative panel of kinases. Commercial platforms like KINOMEscan® offer panels of over 480 kinases, providing a comprehensive view of a compound's kinome-wide interactions.[6][7][8]
Experimental Protocol: KINOMEscan® Competition Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR.[9]
-
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the this compound derivative in 100% DMSO.
-
Assay Mixture: Combine DNA-tagged kinases, the immobilized ligand, and the test compound in the assay wells. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.[10]
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).
-
Capture: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away.
-
Elution & Quantification: The bound kinase is eluted, and the amount is quantified using qPCR of the DNA tag. The result is expressed as a percentage of the DMSO control.
-
Follow-up: For any kinases showing significant inhibition (e.g., >70%), a full dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.[10]
-
Tier 2: Cellular Target Engagement Assays
Biochemical assays use purified, often truncated, kinase domains and may not reflect the true behavior of an inhibitor in a complex cellular environment.[11] Cellular target engagement assays are crucial to confirm that the compound can penetrate the cell membrane and bind to its intended full-length target at intracellular ATP concentrations. The NanoBRET® Target Engagement Assay is a gold-standard method for this purpose.[12][13]
Experimental Protocol: NanoBRET® Target Engagement (TE) Intracellular Kinase Assay
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target kinase in live cells.[12] The target kinase is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its proximity to NanoLuc® generates a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.[13]
-
Step-by-Step Methodology:
-
Cell Preparation: Seed cells (e.g., HEK293) in a multi-well plate. Transiently transfect the cells with a plasmid encoding the full-length kinase of interest fused to NanoLuc® luciferase.[12]
-
Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compounds to the cells.
-
Tracer & Substrate Addition: Add the NanoBRET® fluorescent tracer and the NanoLuc® substrate to the wells. An extracellular NanoLuc® inhibitor is included to ensure the signal is from intact cells only.[12]
-
Incubation: Incubate the plate to allow for compound entry and binding equilibrium.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
-
// Edges representing interactions amino -> hinge [label="H-Bond (Donor)", color="#34A853", fontcolor="#34A853", style=dashed]; pyrimidine -> hinge [label="H-Bonds (Acceptor)", color="#EA4335", fontcolor="#EA4335", style=dashed]; benzyl -> gatekeeper [label="Van der Waals &\nHydrophobic Interactions", color="#4285F4", fontcolor="#4285F4", style=dashed]; } ends_dot Caption: Aminopyrimidine Binding to a Kinase Active Site.
Expert Insights: Bridging Data and Decision-Making
-
Causality Behind Experimental Choices: We start with a broad biochemical screen because it is the most efficient way to identify potential off-targets from the entire kinome.[10] We then move to cellular assays because factors like cell permeability and competition with high intracellular ATP concentrations can significantly alter a compound's apparent potency and selectivity.[11][14] A compound that is potent biochemically but weak in a cellular assay may have poor drug-like properties.
-
Structure-Activity Relationship (SAR) for Selectivity: Cross-reactivity data is not just for flagging bad compounds; it's a vital tool for guiding medicinal chemistry efforts.[3][15][16] If a derivative shows cross-reactivity with a specific kinase subfamily, analyzing the structural differences in their active sites can suggest modifications to the benzylamino group to improve selectivity. For example, adding bulky substituents to the benzyl ring can create steric hindrance that prevents binding to kinases with smaller pockets.[1][4]
-
Trustworthiness Through Self-Validation: The described two-tiered system is inherently self-validating. A high correlation between potent biochemical activity (low Kd) and strong cellular target engagement (low cellular IC50) for the primary target increases confidence in the compound's mechanism of action. Discrepancies between the two datasets, however, trigger further investigation into potential liabilities like poor permeability or active efflux from the cell.
By systematically applying these comparative and validated methodologies, researchers can build a comprehensive and reliable cross-reactivity profile for novel this compound derivatives, enabling informed decisions in the journey from a chemical scaffold to a potential therapeutic agent.
References
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KINOMEscan Technology . Eurofins Discovery. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services . Technology Networks. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors . PubMed Central. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge . Bioinformatics | Oxford Academic. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology . YouTube. [Link]
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Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance . PubMed Central. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . Journal of Medicinal Chemistry - ACS Publications. [Link]
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Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors . PubMed. [Link]
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Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase . PubMed. [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands . PubMed. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . National Institutes of Health (NIH). [Link]
-
Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors . PubMed. [Link]
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A Comparative Guide to the Synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde: A Benchmarking Analysis
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[1] The compound 2-(benzylamino)pyrimidine-5-carbaldehyde is a versatile intermediate, providing a key anchor point for further molecular elaboration in drug discovery programs. The benzylamino group can engage in crucial hydrogen bonding interactions within protein active sites, while the aldehyde at the 5-position serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.[2]
The efficient and scalable synthesis of this key building block is therefore of paramount importance to researchers in drug development. This guide provides an in-depth, objective comparison of three distinct and logical synthetic strategies for preparing this compound. We will analyze each route based on chemical principles, experimental feasibility, and key performance metrics to empower researchers to select the optimal method for their specific needs.
Strategic Overview: Three Competing Pathways
The synthesis of this compound can be approached from three fundamentally different strategic directions:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) - A "post-modification" strategy where a pre-formed pyrimidine ring is functionalized with benzylamine in a late-stage step.
-
Route 2: Pyrimidine Ring Formation - A "de novo" approach where the heterocyclic core is constructed from acyclic precursors already bearing the required functionalities.
-
Route 3: C-H Functionalization via Vilsmeier-Haack Reaction - A direct formylation of a 2-(benzylamino)pyrimidine precursor.
We will now delve into the experimental and theoretical details of each route.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The "Post-Modification" Approach
This is arguably the most common and versatile strategy for generating libraries of N-substituted 2-aminopyrimidines. The logic is to begin with a pyrimidine ring bearing a suitable leaving group, typically a halogen, at the C2-position. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens.[3]
Reaction Scheme
Sources
Safety Operating Guide
Essential Protective Measures for Handling 2-(Benzylamino)pyrimidine-5-carbaldehyde
The fundamental principle of laboratory safety is to minimize risk through a hierarchy of controls, with PPE being the final, critical barrier between the individual and the hazardous substance.
Hazard Assessment: Understanding the Risks
2-(Benzylamino)pyrimidine-5-carbaldehyde is a solid, likely crystalline, organic compound.[1] The primary hazards to consider are:
-
Dermal Contact: Direct skin contact can lead to irritation or allergic reactions, a common concern with amine-containing compounds.[3] Prolonged or repeated exposure may cause more severe dermal effects.
-
Ocular Exposure: Contact with the eyes can cause serious irritation.[4][5]
-
Inhalation: As a powdered solid, there is a risk of inhaling dust particles, which may cause respiratory tract irritation.[1][6]
-
Ingestion: Accidental ingestion could be harmful.[3]
Given the lack of specific toxicity data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin irritation, and potentially lead to allergic skin reactions.[3]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield.[4][7] | To protect against splashes of solvents used with the compound and airborne dust particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[7] | To prevent direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4] |
| Body Protection | A buttoned laboratory coat. | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary. | Required when handling the compound as a powder outside of a certified chemical fume hood or if aerosol generation is likely.[6][8] |
| Foot Protection | Closed-toe shoes.[7] | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[3][6] The work area should be clean and uncluttered, with spill containment materials readily accessible.
Procedural Steps
-
Preparation: Before handling the compound, ensure all necessary PPE is available and in good condition.
-
Handling: Wear the recommended PPE at all times. Avoid direct contact with skin, eyes, and clothing. Use dedicated spatulas and glassware to prevent cross-contamination.[3][6]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Clean all contaminated surfaces.
The following diagram illustrates the safe handling workflow:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
